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  • Product: Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate
  • CAS: 149756-98-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Benzimidazole Carbamates: A Case Study on Mebendazole

Introduction Benzimidazole carbamates are a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1] Among these, Mebendazole stands out as a widely used anthelmintic drug, effective...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzimidazole carbamates are a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1] Among these, Mebendazole stands out as a widely used anthelmintic drug, effective against a variety of parasitic worm infestations.[2] Its mechanism of action, which involves the disruption of microtubule formation, has also led to its investigation as a potential anticancer agent.[3][4][5] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological activities of Mebendazole, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

Mebendazole is chemically designated as methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate.[6][7] The core of the molecule is a benzimidazole ring system, which is a bicyclic compound composed of a fused benzene and imidazole ring.[1] This core is substituted at the 2-position with a methyl carbamate group and at the 5-position with a benzoyl group.

The presence of the benzimidazole scaffold, the carbamate moiety, and the benzoyl substituent dictates the molecule's physicochemical properties and its biological activity. The carbamate group is crucial for its interaction with tubulin, while the benzoyl group influences its metabolic stability and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C16H13N3O3[6]
Molar Mass 295.29 g/mol [2][7]
Appearance White to slightly yellow powder[6][8]
Melting Point 288.5 °C (551.3 °F)[2]
Solubility Less than 0.05% soluble in water, dilute mineral acid solutions, alcohol, ether, and chloroform; soluble in formic acid.[8]
IUPAC Name methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate[6]

Mechanism of Action: Microtubule Inhibition

The primary mechanism of action for Mebendazole and other benzimidazole carbamates is the inhibition of microtubule polymerization.[2][8] Microtubules are essential components of the cytoskeleton, involved in crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape.

Mebendazole selectively binds to the colchicine-binding site on β-tubulin, a subunit of microtubules.[2] This binding prevents the polymerization of tubulin dimers into microtubules, leading to a disruption of microtubule-dependent processes. In parasitic worms, this results in impaired glucose uptake, immobilization, and eventual death.[2][8] In cancer cells, the disruption of the mitotic spindle during cell division leads to cell cycle arrest and apoptosis.[3][5]

G cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Cellular Functions Mitosis, Intracellular Transport, Cell Shape Microtubules->Cellular Functions Supports Mebendazole Mebendazole Mebendazole->Tubulin Dimers Binds to β-tubulin Mebendazole->Microtubules Inhibits Polymerization

Caption: Mechanism of Mebendazole as a microtubule inhibitor.

Synthesis of Benzimidazole Carbamates

The synthesis of benzimidazole carbamates generally involves the cyclocondensation of a substituted o-phenylenediamine with a reagent that provides the carbamate moiety. A common synthetic route is outlined below.

Step 1: Cyanamidation of Methyl Chloroformate Methyl chloroformate is reacted with cyanamide in the presence of a base, such as sodium hydroxide, to form methyl cyanocarbamate.

Step 2: Acidification The resulting sodium salt of methyl cyanocarbamate is then acidified, typically with hydrochloric acid, to yield methyl cyanocarbamate.

Step 3: Ring Closure (Cyclocondensation) Methyl cyanocarbamate is then reacted with a substituted o-phenylenediamine (in the case of Mebendazole, 4-benzoyl-1,2-phenylenediamine) under acidic conditions to facilitate the ring closure and formation of the benzimidazole ring system.

G cluster_workflow General Synthesis Workflow start Starting Materials: - Substituted o-phenylenediamine - Methyl Chloroformate - Cyanamide step1 Step 1: Cyanamidation (Methyl Chloroformate + Cyanamide) start->step1 step2 Step 2: Acidification step1->step2 step3 Step 3: Ring Closure (with o-phenylenediamine derivative) step2->step3 product Final Product: Substituted Benzimidazole Carbamate step3->product

Caption: General synthetic workflow for benzimidazole carbamates.

Spectroscopic Data for Structural Elucidation

The structural characterization of benzimidazole carbamates relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the requested molecule is unavailable, the following table provides expected spectroscopic features for a representative benzimidazole carbamate like Mebendazole.

Spectroscopic TechniqueExpected Data/Features
¹H NMR - Aromatic protons in the range of δ 7.0-8.0 ppm. - A singlet for the methyl ester protons around δ 3.7-3.9 ppm. - A broad singlet for the NH proton of the carbamate and the benzimidazole ring.
¹³C NMR - Carbonyl carbon of the benzoyl group around δ 190-200 ppm. - Carbonyl carbon of the carbamate group around δ 150-160 ppm. - Aromatic carbons in the range of δ 110-150 ppm. - Methyl carbon of the ester around δ 50-55 ppm.
IR (KBr) - N-H stretching vibrations around 3100-3400 cm⁻¹. - C=O stretching of the benzoyl ketone around 1650 cm⁻¹. - C=O stretching of the carbamate around 1700-1730 cm⁻¹. - C-N and C-O stretching vibrations in the fingerprint region.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns consistent with the loss of the methoxycarbonyl group and cleavage of the benzoyl group.

Biological Activities and Therapeutic Applications

Mebendazole is a broad-spectrum anthelmintic agent with high efficacy against various nematode infestations.[2] Its poor absorption from the gastrointestinal tract makes it particularly effective for treating intestinal parasites with minimal systemic side effects.[8]

More recently, the anticancer potential of Mebendazole and other benzimidazole carbamates has garnered significant interest. Their ability to disrupt microtubule function in a manner similar to established anticancer drugs like vinca alkaloids and taxanes, but with a potentially better safety profile, makes them attractive candidates for drug repurposing and development.[3][4][5]

Biological ActivityDescriptionKey Findings
Anthelmintic Effective against a wide range of parasitic worms including roundworm, hookworm, whipworm, and pinworm.[2]Induces paralysis and death of helminths by inhibiting microtubule formation and blocking glucose uptake.[2][8]
Anticancer Shows cytotoxic effects in various cancer cell lines, including neuroblastoma and glioblastoma.[9]Interferes with microtubule structure and function in both interphase and mitotic cells, leading to cell cycle arrest and apoptosis.[3][5] Prevents malignant invasion in vitro.[10]
Radiosensitizer Enhances the efficacy of radiation therapy in cancer treatment.Combination with ionizing radiation significantly reduces the reproductive potential of cancer cells.[9]

Conclusion

Mebendazole, as a representative of the benzimidazole carbamate class, is a molecule of significant therapeutic importance. Its well-defined mechanism of action, targeting the fundamental cellular process of microtubule dynamics, underpins its efficacy as both an anthelmintic and a potential anticancer agent. The synthetic accessibility and the potential for structural modification of the benzimidazole scaffold offer opportunities for the development of new therapeutic agents with improved efficacy and safety profiles. Further research into this class of compounds is warranted to fully explore their therapeutic potential in various disease areas.

References

  • Mebendazole - Wikipedia. [Link]

  • Mebendazole | C16H13N3O3 | CID 4030 - PubChem - NIH. [Link]

  • methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate - NextSDS. [Link]

  • Mebendazol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • Mebendazole: Package Insert / Prescribing Information - Drugs.com. [Link]

  • Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate | C10H11N3O3 - PubChem. [Link]

  • The effects of methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl) carbamate, (R 17934; NSC 238159), a new synthetic antitumoral drug interfering with microtubules, on mammalian cells cultured in vitro - PubMed. [Link]

  • Methyl-1H-benzimidazol-2-yl carbamate - ChemBK. [Link]

  • The effects of methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl) carbamate, (R 17934; NSC 238159), a new synthetic antitumoral drug interfering with microtubules, on mammalian cells cultured in vitro. - Semantic Scholar. [https://www.semanticscholar.org/paper/The-effects-of-methyl-(5-(2-thienylcarbonyl)-1H-a-Brabander-Veire/6c6d0e6b5f5c8e3a8c9b9e1a8a3e8c8c6a6e1c1c]([Link]

  • Paper : - Pesticide Chemistry Carbamates:. [Link]

  • The Effects of Methyl [5-(2-Thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate, (R 17934; NSC 238159), a New Synthetic Antitumoral - SciSpace. [Link]

  • Methyl (5-(2-thienylcarbonyl)-1H-benzimidazole-2-yl) carbamate, (R17934), a synthetic microtubule inhibitor, prevents malignant invasion in vitro - PubMed. [Link]

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. [Link]

  • Synthesis and acrosin inhibitory activity of methyl 5-substituted-1H-benzo[d]imidazol-2-yl carbamate derivatives - PubMed. [Link]

  • A Comprehensive Study on the Synthesis of 1‐Methyl Mebendazole (USP Mebendazole Related Compound D) - Open Research Newcastle. [Link]

  • CN102351800A - Method for preparing 5-methylbenzimidazole-2-methyl carbamate - Google P
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

  • Biological Evaluation of a Potential Anticancer Agent Methyl N-[5-(3′-Iodobenzoyl)-1H-Benzimidazol-2-yl]Carbamate - PMC. [Link]

  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

  • Chemical structure of methyl 2-benzimidazole carbamate. - ResearchGate. [Link]

  • Carbamate pesticides: a general introduction (EHC 64, 1986) - INCHEM. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. [Link]

  • Methyl benzimidazole carbamate | C9H9N3O2 | CID 21622470 - PubChem - NIH. [Link]

  • Methyl (5-Hydroxy-6(propylsulfonyl)-1h-benzimidazol-2-yl)carbamate - PubChem. [Link]

  • Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. [Link]

  • 10605-21-7 / 5-465 - NITE. [Link]

  • Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b) - ResearchGate. [Link]

  • Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate - ResearchGate. [Link]

  • Methyl N-(6-Phenylsulfanyl-1h-Benzimidazol-2-Yl) Carbamate: A Non-Toxic Substitute of Colchicine for Quality Metaphase Chromosome Preparation from Normal and Tumor Cells for Cytogenetic Analysis. [Link]

  • WO1993023037A1 - Soluble alkyl [5-[amino(phenyl)
  • Methyl benzimidazol-2-yl carbamate Chemical Substances Control Law Reference No.: 5-465 PRTR Law. [Link]

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Sources

Exploratory

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (UMF-058): Mechanism of Action and Pharmacokinetic Profiling in Filarial Models

Executive Summary Benzimidazole carbamates represent a cornerstone in anthelmintic and antifilarial chemotherapy. Among these, methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, structurally designated as UMF-058, w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzimidazole carbamates represent a cornerstone in anthelmintic and antifilarial chemotherapy. Among these, methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, structurally designated as UMF-058, was synthesized as a targeted macrofilaricide to combat lymphatic filariasis and onchocerciasis 1. This technical guide deconstructs the biochemical mechanism of UMF-058, evaluates its pharmacokinetic quantification methodologies, and critically analyzes its in vivo efficacy in primate models.

Section 1: Molecular Mechanism of Action

UMF-058 exerts its parasiticidal effect by selectively binding to nematode β-tubulin, an essential eukaryotic cytoskeletal protein 2. The selective toxicity of this compound is driven by the differential binding kinetics between host (mammalian) and parasite tubulin isoforms.

Causality of Parasite Death: Upon binding to the colchicine-sensitive site of β-tubulin, UMF-058 acts as a capping agent, preventing the addition of new tubulin heterodimers and potently inhibiting microtubule polymerization 2. Microtubules are essential for the structural integrity of the parasite's cells and for the intracellular transport of cytoplasmic particles [[2]](). This depolymerization leads to an immediate cessation of vesicular transport, specifically impairing the translocation of glucose transporters to the tegument and intestinal membrane. The resulting inability to uptake exogenous glucose forces the parasite to rapidly deplete its endogenous glycogen reserves, culminating in a lethal collapse of ATP production, immobilization, and eventual death [[3]]().

MOA UMF UMF-058 (Benzimidazole Carbamate) Tubulin Parasite β-Tubulin Binding UMF->Tubulin High Affinity Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Capping Effect Transport Disruption of Intracellular Transport Microtubule->Transport Glucose Impaired Glucose Uptake Microtubule->Glucose Glycogen Glycogen Depletion & ATP Loss Transport->Glycogen Glucose->Glycogen Death Parasite Paralysis & Death Glycogen->Death Energetic Collapse

Figure 1: Biochemical cascade of UMF-058 mediated parasite death via β-tubulin inhibition.

Section 2: Pharmacokinetic Quantification and Analytical Workflows

To accurately model the pharmacokinetic (PK) and pharmacodynamic (PD) relationship of UMF-058, robust bioanalytical methods are required. Traditional plasma assays often underestimate benzimidazole exposure because these compounds and their active metabolites exhibit high erythrocyte partitioning. Therefore, whole blood extraction is the gold standard for quantitative determination 1.

Protocol 1: Self-Validating HPLC-UV Workflow for UMF-058 in Whole Blood

Rationale & Causality: A reversed-phase C18 system is selected due to the hydrophobic nature of the methoxybenzyl moiety. The mobile phase is buffered to pH 4.0 using ammonium dihydrogenphosphate 1. At pH 4.0, the amphoteric benzimidazole ring (pKa ~5.5) is partially protonated, preventing secondary interactions with residual silanols on the silica matrix. This eliminates peak tailing and ensures high theoretical plate counts.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 1.0 mL of whole blood. Spike the sample with a known concentration of an internal standard (e.g., a structurally related benzimidazole) to create a self-validating system that accounts for extraction losses.

  • Liquid-Liquid Extraction: Extract the blood using an organic solvent mixture to precipitate proteins and partition the lipophilic UMF-058 into the organic phase.

  • Concentration: Centrifuge at 3000 x g for 10 minutes. Decant the organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C to prevent thermal degradation.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (Methanol:0.05 M NH4​H2​PO4​ , 50:50 v/v, pH 4.0) [[1]]().

  • Chromatographic Separation: Inject 20 µL onto a C18 Nova Pak column 1. Maintain an isocratic flow rate of 1.0 mL/min.

  • Detection & Quantification: Monitor UV absorbance at 291 nm 1, the optimal wavelength for the conjugated benzimidazole pi-system. Calculate concentrations using a matrix-matched calibration curve.

Quantitative Pharmacokinetic Validation Data
ParameterUMF-058 SpecificationMebendazole (Control) Specification
Analytical Column C18 Nova Pak (Reversed-Phase)C18 Nova Pak (Reversed-Phase)
Mobile Phase Methanol:0.05 M NH4​H2​PO4​ (50:50, v/v), pH 4.0Methanol:0.05 M NH4​H2​PO4​ (50:50, v/v), pH 4.0
Detection Wavelength UV at 291 nmUV at 291 nm
Average Recovery 92.0 ± 7.7% (25-250 ng/ml)84.4 ± 4.4% (25-250 ng/ml)
Limit of Detection (LOD) 7 ng/ml in whole blood6 ng/ml in whole blood

(Data summarized from Ramanathan et al., 1993 1)

Workflow Blood Whole Blood Sampling Extract Liquid-Liquid Extraction Blood->Extract HPLC Reversed-Phase HPLC (C18 Nova Pak) Extract->HPLC Detect UV Detection (291 nm) HPLC->Detect Quant PK Quantification Detect->Quant

Figure 2: Validated HPLC-UV workflow for the pharmacokinetic quantification of UMF-058.

Section 3: In Vivo Efficacy in Primate Models

While in vitro assays confirm the tubulin-binding efficacy of UMF-058, in vivo translation requires models that accurately replicate the lymphatic pathology of human filariasis. Rodent models often fail to predict macrofilaricidal (adult worm) efficacy in humans. Consequently, the leaf monkey (Presbytis spp.) infected with Brugia malayi is utilized as the definitive preclinical model 4.

Protocol 2: Macrofilaricidal Evaluation in the Leaf Monkey Model

Rationale & Causality: Benzimidazole carbamates suffer from poor aqueous solubility, leading to erratic gastrointestinal absorption. To achieve sustained plasma concentrations above the minimum effective concentration (MEC) across multiple parasite cell cycles, extended multi-day dosing regimens are employed over single-bolus doses.

Step-by-Step Methodology:

  • Subject Selection: Screen leaf monkeys for patent B. malayi infections via nocturnal blood smears to confirm microfilaremia.

  • Dosing Regimen: Administer UMF-058 orally at 50 mg/kg/day for 5 consecutive days 4. A parallel cohort receives a single bolus of 250 mg/kg to evaluate Cmax​ -driven vs. Time>MEC-driven efficacy [[4]]().

  • Pharmacokinetic Sampling: Draw whole blood at 0, 1, 2, 4, 8, 12, and 24 hours post-dose to validate systemic exposure using the HPLC-UV method described in Protocol 1. This self-validates the absorption phase.

  • Efficacy Readout: Monitor microfilarial counts weekly for 6 months. Euthanize subjects at study termination to perform necropsies. Extract lymphatic vessels and nodes to assess adult worm viability, motility, and histopathological evidence of structural degradation.

Results & Limitations: Despite its potent in vitro mechanism, UMF-058 demonstrated incomplete and ineffective macrofilaricidal activity in the leaf monkey model at both the 50 mg/kg/day x 5 days dosage and the 250 mg/kg single dose 4. This discrepancy between in vitro tubulin inhibition and in vivo efficacy highlights the profound pharmacokinetic barriers—specifically first-pass metabolism and poor bioavailability—that limit the clinical utility of unformulated benzimidazole carbamates.

References

  • Ramanathan S, Nair NK, Mansor SM, Navaratnam V. "Determination of a new antifilarial drug, UMF-058, and mebendazole in whole blood by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications. 1

  • World Bank. "Expert Advisory Committee [EAC] Meeting - Eleventh[11th] Session - Onchocerciasis Control Programme [OCP] - Volume 2." The World Bank. 4

  • "High-performance liquid chromatographic separation and determination of the process related impurities of mebendazole, fenbendazole and albendazole in bulk drugs." ResearchGate. 2

  • Ruiz MA, et al. "Role of the electrokinetic properties on the stability of mebendazole suspensions for veterinary use." International Journal of Pharmaceutics. 3

Sources

Foundational

in vitro binding affinity of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate to beta-tubulin

Introduction: Re-evaluating a Classic Anthelmintic for Modern Therapeutics Mebendazole (Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate), a cornerstone of anthelmintic therapy for over four decades, is experiencin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Re-evaluating a Classic Anthelmintic for Modern Therapeutics

Mebendazole (Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate), a cornerstone of anthelmintic therapy for over four decades, is experiencing a scientific renaissance.[1][2] Beyond its well-established role in treating parasitic infections, a compelling body of evidence now supports its repurposing as a potent anti-cancer agent.[3][4] This renewed interest stems from its fundamental mechanism of action: the disruption of microtubule dynamics, a process critical for cell division and integrity.[3][5][6]

The primary molecular target of Mebendazole is β-tubulin, a subunit of the αβ-tubulin heterodimers that polymerize to form microtubules.[7][8] Mebendazole selectively binds to the colchicine-binding site on the β-tubulin subunit, preventing the polymerization of tubulin dimers into functional microtubules.[1][3][9][10] This inhibition of microtubule formation disrupts the mitotic spindle, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis.[3][11]

For researchers in drug development and oncology, accurately quantifying the binding affinity of Mebendazole to β-tubulin is not merely an academic exercise. It is a critical step in understanding structure-activity relationships (SAR), optimizing drug design for enhanced potency and selectivity, and developing robust screening assays for novel tubulin inhibitors. This guide provides an in-depth exploration of the molecular interactions and a practical overview of the key biophysical techniques used to measure this pivotal binding event.

The Molecular Landscape: Mebendazole's Interaction at the Colchicine Binding Site

The efficacy of Mebendazole is rooted in its specific, non-covalent interaction with the colchicine-binding pocket on β-tubulin. This binding event introduces a conformational change that sterically hinders the longitudinal association of tubulin dimers, effectively capping microtubule growth.[3] Molecular docking and structural studies have elucidated the precise nature of this interaction, revealing a network of hydrogen bonds and hydrophobic contacts that stabilize the Mebendazole-tubulin complex.[5][12]

Key amino acid residues within the binding site form critical contacts with the Mebendazole molecule. The carbamate-benzimidazole core of Mebendazole is predicted to form hydrogen bonds with residues such as ASN-101, SER-140, GLY-143, and GLU-183, while the aromatic rings engage in hydrophobic interactions with LEU-248, LYS-254, and ASN-258.[12] This intricate network of interactions accounts for its binding affinity and provides a structural basis for its inhibitory activity.

cluster_Tubulin β-Tubulin Colchicine Site MBZ Mebendazole ASN101 ASN-101 MBZ->ASN101 H-Bonds SER140 SER-140 MBZ->SER140 H-Bonds GLY143 GLY-143 MBZ->GLY143 H-Bonds GLU183 GLU-183 MBZ->GLU183 H-Bonds LEU248 LEU-248 MBZ->LEU248 Hydrophobic Interactions LYS254 LYS-254 MBZ->LYS254 Hydrophobic Interactions ASN258 ASN-258 MBZ->ASN258 Hydrophobic Interactions

Caption: Conceptual diagram of Mebendazole's key interactions within the β-tubulin colchicine binding site.

Quantitative Methodologies for Determining Binding Affinity

Several robust biophysical techniques can be employed to determine the in vitro binding affinity of Mebendazole to β-tubulin. The choice of method often depends on the specific requirements of the study, such as throughput, the need for kinetic or thermodynamic data, and available instrumentation. Here, we detail three field-proven approaches.

Fluorescence Polarization (FP) / Anisotropy Assay

Expertise & Experience: The FP assay is a powerful, homogeneous technique ideal for high-throughput screening (HTS) and for determining binding constants in a competitive format.[13][14] The principle relies on the observation that a small, fluorescently-labeled molecule (the probe) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a much larger molecule like tubulin, its tumbling is restricted, and the polarization of emitted light increases. Unlabeled ligands, like Mebendazole, will compete with the fluorescent probe for the same binding site, causing a decrease in polarization that is proportional to their affinity.

Experimental Protocol:

  • Reagent Preparation:

    • Tubulin: Use highly purified, polymerization-competent tubulin (e.g., bovine brain-derived). Reconstitute in a suitable buffer like General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[9] Keep on ice to prevent spontaneous polymerization.

    • Fluorescent Probe: Select a probe known to bind the colchicine site (e.g., a fluorescently-labeled colchicine or nocodazole analog). Prepare a stock solution in DMSO.

    • Mebendazole: Prepare a high-concentration stock solution in DMSO and create a serial dilution series to cover a wide concentration range (e.g., from low nM to high µM).

  • Assay Execution:

    • In a low-volume, black, non-binding surface microplate (e.g., 384-well), add the tubulin solution and the fluorescent probe at a fixed concentration (typically at or below its Kd for tubulin).

    • Add the serially diluted Mebendazole or vehicle control (DMSO) to the wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis & Trustworthiness:

    • The raw data (millipolarization units, mP) is plotted against the logarithm of the Mebendazole concentration.

    • The resulting sigmoidal dose-response curve is fitted to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value—the concentration of Mebendazole that displaces 50% of the fluorescent probe.

    • The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the probe's concentration and its Kd for tubulin. This calculation provides a self-validating system by normalizing the competitive potency to the known affinity of the probe.

cluster_workflow Fluorescence Polarization Assay Workflow A 1. Reagent Preparation (Tubulin, Fluorescent Probe, Mebendazole Dilutions) B 2. Plate Assembly (Add Tubulin, Probe, and Mebendazole to Microplate) A->B C 3. Incubation (Reach Binding Equilibrium) B->C D 4. Measurement (Read Fluorescence Polarization) C->D E 5. Data Analysis (Plot Curve, Calculate IC₅₀, Determine Ki) D->E cluster_workflow Isothermal Titration Calorimetry Workflow A 1. Sample Preparation (High Purity, Buffer Matching, Degassing) B 2. Instrument Setup (Load Tubulin into Cell, Mebendazole into Syringe) A->B C 3. Thermal Equilibration B->C D 4. Titration (Inject Mebendazole into Tubulin Solution) C->D E 5. Data Analysis (Integrate Peaks, Fit Isotherm, Determine Kd, ΔH, n) D->E

Caption: The systematic process for obtaining a complete thermodynamic profile via Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a label-free, real-time optical technique that provides detailed kinetic information about the binding interaction. [15][16]It measures the association rate (kₐ) and dissociation rate (kₑ) of the Mebendazole-tubulin interaction, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kₑ/kₐ). This kinetic data is particularly valuable for understanding how quickly a drug binds to its target and how long it remains bound (its residence time), which can be a better correlate of in vivo efficacy than affinity alone.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize purified tubulin (the ligand) onto the chip surface using a standard coupling chemistry (e.g., EDC/NHS amine coupling). Aim for a low to moderate immobilization density to avoid mass transport limitations.

    • A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein) to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Assay Execution:

    • Inject a continuous flow of running buffer over both the ligand and reference flow cells to establish a stable baseline.

    • Inject Mebendazole (the analyte) at several different concentrations over the surfaces for a defined period (the association phase).

    • Switch back to running buffer and monitor the signal decrease as Mebendazole dissociates from the immobilized tubulin (the dissociation phase). [17] * After each cycle, inject a regeneration solution (e.g., a pulse of low pH glycine) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis & Trustworthiness:

    • The output is a sensorgram, a plot of response units (RU) versus time. [17]The reference cell data is subtracted from the ligand cell data to yield the specific binding signal.

    • The association and dissociation phases of the resulting curves are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process yields the rate constants kₐ and kₑ. The dissociation constant Kd is then calculated. The quality of the fit and the consistency of the constants across multiple analyte concentrations serve as a robust internal validation of the data.

cluster_workflow Surface Plasmon Resonance Workflow A 1. Chip Preparation (Immobilize Tubulin on Sensor Surface) B 2. Association Phase (Inject Mebendazole at Various Concentrations) A->B C 3. Dissociation Phase (Flow Running Buffer) B->C D 4. Regeneration (Remove Bound Analyte) C->D E 5. Data Analysis (Fit Sensorgrams, Determine ka, kd, and Kd) D->E

Caption: Key stages in an SPR experiment for determining the kinetics of Mebendazole-tubulin binding.

Summary of Quantitative Binding Data

The binding of Mebendazole to tubulin has been characterized by multiple methods, which collectively confirm a direct and potent interaction. The reported affinity values are consistent with the concentrations required to observe cellular effects, such as the inhibition of tubulin polymerization and induction of apoptosis. [4]

Parameter Value Method Comment Reference
Dissociation Constant (Kd) ~1 µM Fluorescence Competition Assay Measured against mammalian brain tubulin (BTb), indicating a moderately strong interaction. [18]
IC₅₀ (Tubulin Polymerization) ~1 µM In Vitro Polymerization Assay The concentration required to inhibit tubulin polymerization by 50%, a functional measure of binding. [9]

| Binding Affinity (Docking) | -10.1 kcal/mol | Molecular Docking | A theoretical prediction of binding energy, corresponding to a high-affinity interaction. | [5][6][12]|

Conclusion

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (Mebendazole) exerts its biological effects by binding with micromolar affinity to the colchicine site of β-tubulin, thereby inhibiting microtubule polymerization. The robust characterization of this binding event is fundamental to its development as a repurposed oncologic agent. Techniques such as fluorescence polarization, isothermal titration calorimetry, and surface plasmon resonance provide complementary information—from high-throughput screening to deep thermodynamic and kinetic insights—that is essential for drug discovery professionals. By applying these methodologies with scientific rigor, researchers can effectively probe the Mebendazole-tubulin interaction, paving the way for the design of next-generation microtubule-targeting agents with improved therapeutic profiles.

References

  • Mebenil vs. Mebendazole: A Comparative Analysis of Tubulin Inhibition Activity. Benchchem.
  • Daga, P., & Chhabra, N. (2023). Mebendazole. In StatPearls.
  • Mebendazole. Wikipedia.
  • What is the mechanism of Mebendazole?
  • Mebendazole. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. NCBI Bookshelf.
  • An In-depth Technical Guide on the Mechanism of Action of Mebenil (Mebendazole)
  • Matayoshi, E. D., et al. (2003). A tubulin-based fluorescent polarization assay for paclitaxel. Analytical Biochemistry.
  • Pampaloni, F., et al. (2024). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. ACS Medicinal Chemistry Letters.
  • Gigant, B., et al. (2014). Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC). Methods in Molecular Biology.
  • Dawson, A., et al. (2021). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology.
  • Mebendazole (MBZ) effectively interacts with the colchicine-binding site of β-tubulin.
  • Kigoshi, H., et al. (2016). Analysis of the aplyronine A-induced protein-protein interaction between actin and tubulin by surface plasmon resonance. Bioorganic & Medicinal Chemistry.
  • Yang, L., et al. (2020). Mebendazole effectively overcomes imatinib resistance by dual-targeting BCR/ABL oncoprotein and β-tubulin in chronic myeloid leukemia cells. Korean Journal of Physiology & Pharmacology.
  • Mebendazole is unique among tubulin-active drugs in activating the MEK–ERK p
  • Mebendazole effectively overcomes imatinib resistance by dual-targeting BCR/ABL oncoprotein and β-tubulin in chronic myeloid leukemia cells. The Korean Journal of Physiology & Pharmacology.
  • Prota, A. E., et al. (2018). A fluorescence anisotropy assay to discover and characterize ligands targeting the maytansine site of tubulin.
  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
  • PK-tubulin interaction monitored by surface plasmon resonance...
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. JoVE.
  • Ghai, R., et al. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen.
  • Probes for Tubulin and Other Cytoskeletal Proteins. Thermo Fisher Scientific.
  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.
  • Singh, P., & Panda, D. (2023). Structural Changes, Biological Consequences, and Repurposing of Colchicine Site Ligands.
  • Tšokova, P., & Obšil, T. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Mukhopadhyay, T., et al. (2002). Mebendazole Elicits a Potent Antitumor Effect on Human Cancer Cell Lines Both in Vitro and in Vivo. Clinical Cancer Research.
  • Pochetti, G., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocol Exchange.
  • Fetterer, R. H., & Rew, R. S. (1984). Interaction of mebendazole with tubulin from body wall muscle, intestine, and reproductive system of Ascaris suum. Journal of Veterinary Pharmacology and Therapeutics.
  • Al-Ostoot, F. H., et al. (2021). Molecular modelling of mebendazole polymorphs as a potential colchicine binding site inhibitor. New Journal of Chemistry.
  • Protein Interaction Analysis by Surface Plasmon Resonance.
  • Gherman, C., et al. (2021).
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments.
  • Use of Single Molecule Fluorescence Polarization Microscopy to Study Protein Conformation and Dynamics of Kinesin–Microtubule Complexes. Methods in Molecular Biology.
  • Guerini, M., et al. (2023).
  • Mebendazole is unique among tubulin-active drugs in activating the MEK–ERK pathway.

Sources

Exploratory

Pharmacokinetic Profiling and Bioanalytical Quantification of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (UMF-058)

Executive Summary Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, designated in the literature as UMF-058 , is a structural analog of the well-known anthelmintic drug mebendazole[1]. Synthesized as part of a pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, designated in the literature as UMF-058 , is a structural analog of the well-known anthelmintic drug mebendazole[1]. Synthesized as part of a pipeline exploring novel antineoplastic and antifilarial agents[2], UMF-058 replaces the 5-benzoyl group of mebendazole with a 5-methoxybenzyl moiety. While this modification was designed to optimize lipophilicity and target binding, the clinical translation of benzimidazole carbamates is historically bottlenecked by poor aqueous solubility and aggressive hepatic first-pass metabolism. As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of UMF-058 not merely as a data-collection exercise, but as a mechanistic investigation into systemic exposure limits. This whitepaper details the causal reasoning behind the bioanalytical workflows and in vivo evaluations required to accurately profile UMF-058.

Physicochemical Properties & Pharmacokinetic Rationale

Benzimidazole carbamates are notorious for their erratic gastrointestinal absorption. To accurately map the PK profile of UMF-058, we must deploy a bioanalytical method capable of detecting trace systemic levels.

Crucially, benzimidazoles exhibit a high affinity for erythrocytes, often sequestering within red blood cells. Therefore, analyzing plasma alone introduces a systematic negative bias, underestimating the total systemic burden. A whole-blood extraction protocol is non-negotiable for accurate volume of distribution ( Vd​ ) and clearance ( Cl ) calculations[1].

Bioanalytical Methodology: HPLC-UV Quantification

To ensure data integrity during PK profiling, the analytical protocol must be a self-validating system. The following methodology establishes a robust framework for UMF-058 quantification, adapted from validated chromatographic parameters[1].

Step-by-Step Whole Blood Protocol
  • Sample Collection & Lysis : Draw whole blood samples at predefined PK timepoints. Causality: Utilizing whole blood rather than plasma ensures that the erythrocyte-bound fraction of UMF-058 is accounted for, preventing artificial inflation of clearance rates.

  • Liquid-Liquid Extraction (LLE) : Introduce an organic solvent to the whole blood matrix. Vortex vigorously for 2 minutes and centrifuge at 4,000 x g. Self-Validation: A successful extraction will yield a clean organic supernatant. Historical validation of this step demonstrates an average recovery of 92.0%, confirming that protein and erythrocyte binding are effectively disrupted[1].

  • Solvent Evaporation & Reconstitution : Evaporate the organic layer under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in the mobile phase to concentrate the analyte.

  • Chromatographic Separation : Inject the reconstituted sample onto a C18 Nova Pak reversed-phase column.

    • Mobile Phase: Methanol and 0.05 M ammonium dihydrogenphosphate (50:50, v/v).

    • pH Adjustment: Adjust the buffer strictly to pH 4.0 . Causality: At pH 4.0, the basic nitrogens of the benzimidazole ring are partially protonated. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring reproducible retention times[1].

  • Detection & Quantification : Monitor UV absorbance at 291 nm. Calculate concentrations against a matrix-matched standard curve[1].

Bioanalytical_Workflow N1 Whole Blood Sample (Erythrocyte Lysis) N2 Liquid-Liquid Extraction (Isolating UMF-058) N1->N2 N3 C18 Reversed-Phase HPLC (pH 4.0 Mobile Phase) N2->N3 N4 UV Detection (291 nm) N3->N4 N5 PK Parameter Integration (AUC, Cmax, Tmax) N4->N5

HPLC-UV bioanalytical workflow for UMF-058 quantification.

Quantitative Assay Parameters

The reliability of the PK data is directly tied to the analytical limits of the assay. The table below summarizes the critical validation metrics for this workflow.

ParameterValueCausality / Significance
Linear Concentration Range 25 - 250 ng/mLCovers the expected therapeutic window in whole blood without requiring sample dilution[1].
Average Recovery 92.0 ± 7.7%High extraction efficiency validates the liquid-liquid extraction protocol's ability to break protein binding[1].
Limit of Detection (LOD) 7 ng/mLEnsures high sensitivity, which is critical for accurately modeling the terminal elimination phase[1].
Detection Wavelength 291 nmOptimal UV absorbance for the conjugated pi-system of the benzimidazole core[1].

In Vivo Pharmacokinetic Profiling & Efficacy Outcomes

Despite a promising structural rationale, the in vivo translation of UMF-058 has proven challenging. Pharmacodynamic evaluations in leaf monkey models infected with Brugia malayi revealed significant efficacy limitations[3].

Animal ModelDosing RegimenRouteEfficacy OutcomePharmacokinetic Implication
Leaf Monkey (B. malayi)50 mg/kg/day for 5 daysOralIneffective as macrofilaricideInsufficient systemic exposure; rapid first-pass clearance prevents reaching MIC[3].
Leaf Monkey (B. malayi)250 mg/kg (Single Dose)OralIneffective as macrofilaricideAbsorption saturation; solubility-limited bioavailability leads to fecal excretion[3].

The failure of UMF-058 to act as a macrofilaricide at these aggressive dosing schedules strongly points to a pharmacokinetic failure rather than a pharmacodynamic one[3]. The single 250 mg/kg dose likely saturated the gastrointestinal absorption pathways. Conversely, the multi-dose regimen suggests that even if absorbed, the compound is rapidly cleared via hepatic metabolism before achieving sustained therapeutic concentrations at the target tissue.

Metabolic Fate & Structural Liabilities

The 5-methoxybenzyl substitution, while potentially increasing intrinsic receptor affinity, introduces specific metabolic liabilities. Upon oral administration, UMF-058 is subjected to two primary clearance pathways:

  • Carbamate Hydrolysis : Cleavage of the methyl carbamate group yields a highly polar, inactive amine metabolite that is rapidly excreted.

  • Oxidative Cleavage : Cytochrome P450 enzymes in the liver likely target the methoxybenzyl ether linkage, leading to rapid O-dealkylation and subsequent phase II conjugation.

Metabolic_Pathway UMF UMF-058 (Oral Dose) GI GI Tract Absorption (Solubility Limited) UMF->GI Liver Hepatic First-Pass (CYP450 Metabolism) GI->Liver SysCirc Systemic Circulation (Whole Blood) Liver->SysCirc Surviving Fraction Metab1 Hydrolyzed Metabolite (Loss of Carbamate) Liver->Metab1 Metab2 Oxidized Metabolite (O-Dealkylation) Liver->Metab2 Elim Renal/Biliary Excretion SysCirc->Elim Metab1->Elim Metab2->Elim

Pharmacokinetic absorption and metabolic fate of UMF-058.

Conclusion

The pharmacokinetic profiling of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (UMF-058) underscores the critical importance of bioanalytical rigor in drug development. By utilizing a pH-optimized, whole-blood HPLC-UV methodology, researchers can accurately quantify the severe absorption and first-pass metabolism limitations that hinder the in vivo efficacy of this class of compounds. Future formulation strategies must focus on overcoming these PK barriers—potentially through lipid-based delivery systems or prodrug modifications—to unlock the intrinsic antifilarial potential of UMF-058.

References

  • Ramanathan, S., Nair, N. K., Mansor, S. M., & Navaratnam, V. (1993). "Determination of a new antifilarial drug, UMF-058, and mebendazole in whole blood by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 615(2), 303-307. URL: [Link]

  • Ram, S., Wise, D. S., Wotring, L. L., McCall, J. W., & Townsend, L. B. (1992). "Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents." Journal of Medicinal Chemistry. URL: [Link]

Sources

Foundational

Preliminary Toxicity Screening of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (UMF-058): A Technical Guide for Preclinical Evaluation

Executive Summary Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, commonly designated as UMF-058 , is a benzimidazole carbamate derivative historically developed as a macrofilaricidal agent[1]. As with all benzim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, commonly designated as UMF-058 , is a benzimidazole carbamate derivative historically developed as a macrofilaricidal agent[1]. As with all benzimidazole-class anthelmintics, its primary pharmacological mechanism relies on binding to nematode β-tubulin. However, the preclinical development of such compounds is frequently bottlenecked by off-target toxicity, specifically mammalian tubulin cross-reactivity and idiosyncratic hepatotoxicity[2],[3].

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, self-validating preclinical toxicity screening pipeline for UMF-058. This whitepaper details the causality behind specific assay selections, emphasizing aneugenicity screening, toxicokinetic profiling, and hepatotoxicity monitoring.

Mechanistic Rationale for Toxicity Screening

To design an effective toxicity screen, we must first understand the molecular etiology of benzimidazole-induced adverse events. Benzimidazoles like UMF-058 exert their effect by binding to the colchicine-binding site of β-tubulin[4]. While designed to be selective for parasitic tubulin, high systemic exposures can lead to off-target binding to mammalian tubulin[3].

This off-target interaction inhibits microtubule polymerization, disrupting the mitotic spindle during cell division. The resulting M-phase arrest does not typically cause direct DNA damage (clastogenicity) but rather leads to the unequal segregation of chromosomes, a phenomenon known as aneugenicity [5],[4]. Furthermore, hepatic metabolism of benzimidazoles has been linked to the activation of the ERK1/2 and JNK1/2 signaling pathways in monocytic cells, triggering the release of pro-inflammatory cytokines (IL-8, TNFα) that contribute to immune-mediated hepatotoxicity[6].

G UMF058 UMF-058 (Benzimidazole Carbamate) Tubulin Mammalian β-Tubulin (Off-Target Binding) UMF058->Tubulin Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule MitoticArrest Mitotic Spindle Disruption (M-Phase Arrest) Microtubule->MitoticArrest Aneugenicity Aneugenicity (Micronuclei Formation) MitoticArrest->Aneugenicity Apoptosis Cellular Apoptosis MitoticArrest->Apoptosis

Fig 1. Mechanistic pathway of UMF-058 off-target mammalian tubulin binding and resulting aneugenicity.

In Vitro Genotoxicity: The Aneugenicity Paradigm

Causality in Assay Selection: Standard bacterial reverse mutation assays (Ames tests) are fundamentally inadequate for benzimidazole screening because they only detect DNA point mutations[3]. Since UMF-058 acts as a spindle poison, it will routinely return a negative Ames result. Therefore, the In Vitro Micronucleus (MN) Test must be prioritized.

Protocol 1: In Vitro Micronucleus Test (Self-Validating System)

This protocol utilizes Cytochalasin B (Cyt-B) to block cytokinesis. By restricting our analysis exclusively to binucleated cells, we mathematically validate that the scored cells have undergone exactly one cell division during drug exposure, eliminating false negatives caused by total cell cycle arrest.

  • Cell Culture & Seeding: Seed CHO-K1 or TK6 human lymphoblastoid cells in 6-well plates at 2×105 cells/mL. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with UMF-058 at sub-cytotoxic concentrations (determined via a prior MTT assay).

    • Validation Controls: Include a vehicle control (0.1% DMSO) to establish baseline MN frequency, and a positive control (Colchicine, 0.05 µg/mL) to validate the assay's sensitivity to known aneugens[5].

  • Cytokinesis Block: After 24 hours of exposure, add Cytochalasin B (final concentration 4.5 µg/mL) to arrest cytokinesis. Incubate for an additional 24 hours.

  • Harvest & Fixation: Harvest cells via centrifugation. Swell cells in hypotonic solution (0.075 M KCl) for 5 minutes, then fix with methanol:acetic acid (3:1 v/v) to preserve nuclear morphology.

  • Staining & Scoring: Stain with Acridine Orange or DAPI. Using fluorescence microscopy, score the number of micronuclei per 1,000 binucleated cells. A statistically significant, dose-dependent increase in MN frequency relative to the vehicle control indicates aneugenicity[4].

In Vivo Acute Toxicity & Toxicokinetics

Once in vitro safety thresholds are established, screening progresses to in vivo models. The primary objective is to correlate the Maximum Tolerated Dose (MTD) with systemic exposure (Toxicokinetics).

Workflow Synthesis 1. Compound Prep UMF-058 InVitro 2. In Vitro Genotox (MN Test) Synthesis->InVitro InVivo 3. Acute Toxicity (Rodent Model) InVitro->InVivo TK 4. Toxicokinetics (HPLC-UV Profiling) InVivo->TK Decision 5. Go/No-Go (Safety Margin) TK->Decision

Fig 2. Sequential preclinical toxicity screening workflow for UMF-058.

Protocol 2: Toxicokinetic Blood Extraction & HPLC-UV Quantification

To accurately measure UMF-058 in whole blood, we utilize a validated High-Performance Liquid Chromatography (HPLC) method originally established for this specific compound[1].

System Validation: This protocol uses mebendazole (MBZ) as an Internal Standard (IS). Because MBZ and UMF-058 are structural analogs, they share nearly identical partition coefficients. Any volumetric loss during the extraction phase will affect both compounds equally, allowing the final UMF-058 concentration to be mathematically corrected via the peak area ratio[1].

  • Blood Sampling: Collect 0.5 mL of whole blood from the rodent model at designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) into heparinized tubes.

  • Internal Standard Spiking: Add a known concentration of mebendazole (MBZ) to the whole blood sample to serve as the internal standard[1].

  • Liquid-Liquid Extraction: Perform a simple organic extraction using ethyl acetate or a solid-phase extraction (SPE) cartridge. Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.

  • Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-UV Analysis:

    • Column: C18 Nova Pak reversed-phase column.

    • Mobile Phase: Methanol and 0.05 M ammonium dihydrogenphosphate (50:50, v/v), adjusted to pH 4.0[1].

    • Detection: Ultraviolet (UV) detection at 291 nm.

    • Quantification: Calculate the UMF-058 concentration by comparing the peak area ratio (UMF-058/MBZ) against a standard calibration curve.

Target Organ Toxicity: Hepatotoxicity & Hematology

Because benzimidazoles are extensively metabolized in the liver, hepatotoxicity is a critical endpoint. Idiosyncratic liver injury from benzimidazoles is often immune-mediated. In vitro studies demonstrate that these compounds induce the phosphorylation of ERK1/2 and JNK1/2, triggering pro-inflammatory cytokine release from monocytes[6].

During the in vivo acute toxicity phase, the following parameters must be strictly monitored:

  • Hepatic Panel: Serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin. Elevations >3x the Upper Limit of Normal (ULN) combined with bilirubin spikes indicate severe bioactivation-induced hepatocellular necrosis[2].

  • Hematology Panel: Benzimidazoles are known to cause bone marrow suppression due to their anti-mitotic effects[3]. Complete Blood Counts (CBC) must be monitored for signs of severe neutropenia or leukopenia.

Quantitative Data Summary

The following tables summarize the critical analytical parameters and acceptance thresholds required to validate the UMF-058 toxicity screening pipeline.

Table 1: Preclinical Toxicity Thresholds & Acceptance Criteria

Assay / ParameterTarget Matrix / ModelCritical Threshold for ToxicityMechanistic Implication
In Vitro MN Test CHO-K1 / TK6 Cells> 2-fold increase in MN frequency over vehicle controlAneugenicity via tubulin binding[4]
Hepatotoxicity Rodent SerumALT/AST > 3x Upper Limit of Normal (ULN)ERK1/2 mediated liver injury[6]
Hematotoxicity Rodent Whole BloodAbsolute Neutrophil Count (ANC) < 1,500/µLBone marrow suppression[3]

Table 2: HPLC-UV Parameters for UMF-058 Toxicokinetics[1]

ParameterSpecification
Analytical Column C18 Nova Pak reversed-phase
Mobile Phase Methanol : 0.05 M Ammonium Dihydrogenphosphate (50:50, v/v)
pH Adjustment pH 4.0
Detection Wavelength UV at 291 nm
Average Recovery 92.0 ± 7.7% (UMF-058)
Limit of Detection (LOD) 7 ng/mL in whole blood

References

  • Ramanathan S, Nair NK, Mansor SM, Navaratnam V. (1993). Determination of a new antifilarial drug, UMF-058, and mebendazole in whole blood by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.[Link]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2021). Mebendazole. National Institute of Diabetes and Digestive and Kidney Diseases.[Link]

  • Ermler S, Scholze M, Kortenkamp A. (2013). Seven benzimidazole pesticides combined at sub-threshold levels induce micronuclei in vitro. Mutagenesis, 28(4), 417-426.[Link]

  • Sasikumar S, et al. (2010). Stimulation of pro-inflammatory responses by mebendazole in human monocytic THP-1 cells through an ERK signaling pathway. Archives of Toxicology, 84(11), 889-895.[Link]

  • Lachau-Durand S, et al. (2019). Preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole formulation and the impact for clinical trials and risk/benefit to patients. PLOS Neglected Tropical Diseases.[Link]

Sources

Exploratory

Structural Activity Relationship (SAR) and Pharmacological Profiling of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (UMF-058)

Executive Summary The development of macrofilaricidal agents remains a critical bottleneck in the eradication of lymphatic filariasis and onchocerciasis. While traditional benzimidazole carbamates (BZCs) like mebendazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of macrofilaricidal agents remains a critical bottleneck in the eradication of lymphatic filariasis and onchocerciasis. While traditional benzimidazole carbamates (BZCs) like mebendazole and albendazole exhibit potent microfilaricidal activity, their efficacy against adult worms is severely limited by poor aqueous solubility and rapid first-pass metabolism[1]. Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate , internally designated as UMF-058 , represents a rationally designed analog aimed at overcoming these pharmacokinetic barriers. This whitepaper provides an in-depth technical analysis of the Structural Activity Relationship (SAR) of UMF-058, detailing how specific molecular modifications translate to enhanced tubulin-binding affinity and improved systemic bioavailability.

Structural Activity Relationship (SAR) Analysis

The pharmacological efficacy of UMF-058 is dictated by a highly conserved pharmacophore, modified at a specific position to optimize its physicochemical properties. The molecule consists of three distinct functional domains:

The Benzimidazole Scaffold (The Core)

The bicyclic benzimidazole ring serves as a bioisostere for purine nucleotides. This structural mimicry is essential for the molecule's ability to competitively bind to the colchicine-binding site of parasitic β -tubulin.

  • Causality: The N1-H position must remain unsubstituted. This allows the imidazole ring to undergo rapid tautomerization, enabling it to act as both a hydrogen-bond donor and acceptor within the hydrophobic pocket of the tubulin dimer[2].

The C2-Methyl Carbamate Moiety (The Anchor)

Position 2 of the benzimidazole ring is substituted with a methyl carbamate group ( −NH−CO−O−CH3​ ).

  • Causality: The methyl ester is strictly required for optimal binding. SAR studies demonstrate that extending this alkyl chain to an ethyl or propyl group introduces severe steric clashes within the tight β -tubulin binding pocket, drastically reducing anthelmintic activity[2]. The carbamate nitrogen also provides a critical hydrogen bond to the target protein backbone.

The C5-Methoxybenzyl Substitution (The PK Modulator)

The defining feature of UMF-058 is the addition of a methoxybenzyl group at the C5 position, replacing the rigid benzoyl group found in mebendazole or the propylthio group in albendazole.

  • Methylene Bridge Flexibility: The −CH2​− linkage between the benzimidazole core and the phenyl ring introduces rotational degrees of freedom. Unlike the rigid, planar carbonyl group of mebendazole, this flexibility allows the aromatic ring to adopt an induced-fit conformation, maximizing van der Waals interactions within the target site.

  • Methoxy Group Electron Dynamics: The −OCH3​ group acts as an electron-donating group (EDG) via resonance. This increases the electron density of the benzyl ring, strengthening π−π stacking interactions with aromatic amino acid residues in the tubulin pocket. Furthermore, the oxygen atom serves as a hydrogen-bond acceptor, which marginally improves the aqueous solubility of the compound compared to unsubstituted benzyl analogs, directly enhancing its absorption profile in whole blood[3].

SAR_UMF058 Core Benzimidazole Core (Scaffold) Pos1 N1-H (H-Bond Donor) Core->Pos1 Tautomerism Pos2 C2 Methyl Carbamate (Tubulin Binding) Core->Pos2 Pharmacophore Pos5 C5 Methoxybenzyl (Lipophilicity & PK) Core->Pos5 Modulator Methoxy Methoxy (-OCH3) Pos5->Methoxy EDG / H-bond Methylene Methylene (-CH2-) Pos5->Methylene Flexibility

Fig 1: SAR logical framework of UMF-058 highlighting key structural domains and their functions.

Mechanistic Pathway: β -Tubulin Polymerization Inhibition

UMF-058 exerts its macrofilaricidal effect by disrupting the cytoskeletal integrity of the nematode. The compound selectively binds to parasitic β -tubulin with a significantly higher affinity than mammalian tubulin. This binding prevents the dimerization of α and β tubulin subunits, halting microtubule polymerization. Consequently, cellular processes dependent on microtubules—such as mitotic spindle formation, vesicular transport, and glucose uptake—are arrested, leading to glycogen depletion and parasite death[1].

Quantitative Efficacy and Physicochemical Data

To contextualize the structural advantages of UMF-058, the following table summarizes its physicochemical and pharmacological profile relative to established BZCs.

CompoundC5 SubstitutionC2 SubstitutionStructural FlexibilityRelative Aqueous SolubilityAntifilarial Activity Profile
Mebendazole Benzoyl ( −CO−Ph )Methyl CarbamateRigidVery LowPredominantly Microfilaricidal
Albendazole Propylthio ( −S−Pr )Methyl CarbamateHighLowBroad Spectrum
UMF-058 Methoxybenzyl ( −CH2​−Ph−OCH3​ )Methyl CarbamateHighModerateEnhanced Macrofilaricidal Potential

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and pharmacokinetic quantification of UMF-058.

Protocol A: Chemical Synthesis of UMF-058

This protocol utilizes a condensation reaction driven by the elimination of volatile byproducts to ensure high yields[2].

  • Precursor Preparation: Dissolve 10 mmol of 4-(5-methoxybenzyl)-1,2-phenylenediamine in 50 mL of 25% aqueous acetic acid.

    • Causality: The acidic medium protonates the diamine, modulating its nucleophilicity and preventing premature oxidative degradation.

  • Cyclization Reagent Addition: Slowly add 11 mmol of 1,3-bis(methoxycarbonyl)-S-methylisothiourea to the stirring solution.

  • Reflux & Condensation: Heat the mixture to reflux (85–90°C) for 3 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the cyclization step. The continuous heating drives off methyl mercaptan gas (a byproduct), shifting the equilibrium toward the formation of the benzimidazole ring according to Le Chatelier's principle.

  • Precipitation: Cool the reaction mixture to room temperature and neutralize with 5M NaOH until the pH reaches 7.5.

    • Causality: Neutralization deprotonates the benzimidazole core, drastically reducing its aqueous solubility and forcing the UMF-058 product to precipitate out of solution.

  • Purification: Filter the crude solid under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield pure Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate.

Protocol B: Pharmacokinetic Quantification via HPLC-UV

This protocol is adapted from the validated methodology established by Ramanathan et al. for the simultaneous determination of UMF-058 in whole blood[3].

  • Sample Preparation: Aliquot 0.5 mL of whole blood into a centrifuge tube. Add a known concentration of an internal standard (e.g., flubendazole) to correct for extraction recovery losses.

  • Alkalinization: Add 100 μ L of 0.1 M NaOH to adjust the blood pH to approximately 9.0.

    • Causality: Benzimidazoles are weakly basic. Alkalinization ensures the molecule is in its un-ionized (free base) form, maximizing its partition coefficient into the organic extraction solvent.

  • Liquid-Liquid Extraction: Add 5.0 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 × g for 10 minutes. Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase.

  • Chromatographic Separation:

    • Column: C18 Nova-Pak reversed-phase column (150 mm × 3.9 mm, 4 μ m).

    • Mobile Phase: Methanol : 0.05 M Ammonium Dihydrogen Phosphate (50:50, v/v), adjusted to pH 4.0.

    • Causality: The acidic pH of 4.0 ensures consistent partial protonation of the benzimidazole nitrogen, preventing peak tailing and improving chromatographic resolution from endogenous blood components[3].

    • Flow Rate: 1.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at 291 nm. The system must yield an average recovery of >90% and a validated Limit of Detection (LOD) of 7 ng/mL for UMF-058[3].

HPLC_Workflow Step1 Whole Blood Extraction (Alkalinization + Ethyl Acetate) Step2 Chromatographic Separation (C18 Nova-Pak, pH 4.0 Mobile Phase) Step1->Step2 Step3 UV Detection (λ = 291 nm) Step2->Step3 Step4 Quantification & Validation (LOD: 7 ng/mL) Step3->Step4

Fig 2: Step-by-step HPLC-UV workflow for the pharmacokinetic quantification of UMF-058.

Conclusion

The structural evolution from mebendazole to UMF-058 highlights the critical role of the C5-position in benzimidazole carbamates. By replacing a rigid carbonyl group with a flexible, electron-donating methoxybenzyl moiety, UMF-058 achieves a superior balance of target affinity and pharmacokinetic viability. The self-validating synthesis and HPLC methodologies provided herein ensure that researchers can reliably produce and quantify this compound, accelerating the development of next-generation macrofilaricides.

Sources

Foundational

In-Vivo Metabolite Identification of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in-vivo identification of metabolites of methyl-(5-methoxybenzyl-1H-benzimidazol-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-vivo identification of metabolites of methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, commonly known as mebendazole (MBZ). Mebendazole is a broad-spectrum benzimidazole anthelmintic agent with demonstrated anticancer properties.[1][2] A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic efficacy and ensuring its safety. This document outlines the primary metabolic pathways, details a robust experimental design for in-vivo studies, and describes the state-of-the-art analytical techniques required for the structural elucidation of its metabolites.

Introduction: The Rationale for Metabolite Identification

The study of drug metabolism is a cornerstone of pharmaceutical development. The biotransformation of a parent drug into its metabolites can significantly alter its pharmacological activity, duration of action, and potential for toxicity. For mebendazole, identifying its in-vivo metabolites is critical for several reasons:

  • Efficacy and Safety: Metabolites may possess their own therapeutic or toxicological profiles. For instance, the primary metabolites of mebendazole have been shown to have less anthelmintic activity than the parent compound.[1]

  • Pharmacokinetics: The rate and extent of metabolism determine the drug's half-life and systemic exposure. Plasma concentrations of mebendazole's major metabolites are reported to be several-fold higher than that of mebendazole itself.[3][4]

  • Regulatory Requirements: Regulatory agencies such as the FDA require comprehensive metabolite profiling to assess the safety of all circulating drug-related components.[5]

Mebendazole's Metabolic Landscape: Key Pathways

In vivo, mebendazole undergoes extensive first-pass metabolism, primarily in the liver.[3][6] The main metabolic transformations include:

  • Hydrolysis: The carbamate ester moiety is hydrolyzed to form 2-amino-5(6)-benzoylbenzimidazole (amino-mebendazole).[3][7]

  • Reduction: The ketone group is reduced to a hydroxyl group, forming methyl-5(6)-[α-hydroxybenzyl] benzimidazole carbamate (hydroxy-mebendazole).[1][3] This creates a chiral center, leading to the formation of enantiomers.[1][8][9][10]

  • Conjugation: The primary metabolites can undergo further conjugation with glucuronic acid or sulfate to enhance their water solubility and facilitate excretion in urine and bile.[1][3]

Mebendazole_Metabolism MBZ Mebendazole (Methyl-(5-methoxybenzyl-1H- benzimidazol-2-yl)carbamate) Metabolite1 Hydrolyzed Mebendazole (Amino-Mebendazole) MBZ->Metabolite1 Hydrolysis Metabolite2 Reduced Mebendazole (Hydroxy-Mebendazole) MBZ->Metabolite2 Reduction Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates Conjugation Metabolite2->Conjugates Conjugation

Caption: Primary metabolic pathways of Mebendazole.

Designing a Robust In-Vivo Metabolite Identification Study

A well-designed in-vivo study is paramount for obtaining meaningful and reliable data.

3.1. Animal Model Selection

The choice of animal species is a critical consideration. While rodents are often used for initial screening, it is essential to select a species whose metabolic profile is as close as possible to that of humans to ensure the relevance of the findings.[5][11] Comparing metabolite profiles across different species can help identify any human-specific metabolites.[5]

3.2. Dosing and Sample Collection

  • Administration: Mebendazole should be administered orally, reflecting its clinical route of administration.[4] The dose should be relevant to the therapeutic range.

  • Matrices: The primary biological samples for analysis are plasma, urine, and feces.[12] Bile can also be collected from cannulated animals to investigate the biliary excretion of metabolites.[3]

  • Time Points: A time-course study with multiple sample collection points is necessary to capture the formation and elimination kinetics of the metabolites.[3]

3.3. Sample Preparation: A Step-by-Step Protocol

The goal of sample preparation is to extract the metabolites of interest from the complex biological matrix and remove interfering substances.

Protocol: Solid-Phase Extraction (SPE) of Plasma Samples

  • Pre-treatment: To 1 mL of plasma, add an internal standard and briefly vortex.

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Analytical Armamentarium: LC-MS/MS for Metabolite Elucidation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification due to its high sensitivity, selectivity, and structural elucidation capabilities.[13][14][15][16][17]

4.1. Chromatographic Separation

A reversed-phase high-performance liquid chromatography (HPLC) system is typically used to separate mebendazole and its metabolites based on their polarity.

ParameterTypical Value
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

4.2. Mass Spectrometric Detection and Characterization

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites.[12] Tandem mass spectrometry (MS/MS) is then employed to fragment the parent ions, yielding characteristic fragment ions that provide structural information.[14]

LC_MS_Workflow Sample Biological Sample Extraction Sample Preparation (SPE) Sample->Extraction LC HPLC Separation Extraction->LC MS1 MS Scan (Accurate Mass) LC->MS1 MS2 MS/MS Fragmentation MS1->MS2 Data Data Analysis MS2->Data ID Metabolite Identification Data->ID

Caption: A typical workflow for LC-MS/MS-based metabolite identification.

Data Interpretation and Structural Elucidation

The interpretation of mass spectral data is a critical step in identifying metabolites. The process involves:

  • Parent Ion Identification: Identifying potential metabolites by searching for masses corresponding to expected biotransformations (e.g., +16 for hydroxylation, -43 for hydrolysis of the carbamate).

  • Fragmentation Analysis: Comparing the MS/MS fragmentation pattern of a suspected metabolite to that of the parent drug. Common fragments can help to pinpoint the site of metabolic modification.

  • Confirmation: Whenever possible, the structure of a metabolite should be confirmed by comparing its chromatographic retention time and mass spectrum with that of a synthesized reference standard.[18]

Conclusion

The in-vivo metabolite identification of mebendazole is a multi-step process that requires careful planning, precise execution, and sophisticated analytical instrumentation. A thorough understanding of its metabolic pathways is essential for a complete assessment of its safety and efficacy. The methodologies outlined in this guide provide a robust framework for conducting these critical studies, ultimately contributing to the successful development and clinical use of mebendazole.

References

  • U.S. Food and Drug Administration. (2016). Clinical Pharmacology and Biopharmaceutics Review(s) - Mebendazole. Retrieved from [Link]

  • Guglielmi, P., et al. (2024). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. Molecules, 29(11), 2567.
  • de Melo, J. V. N., et al. (2026). Mebendazole impairs the expression and function of enzymes in nucleotide metabolism pathways, leading to Selective Cytotoxicity, Cell Cycle Arrest, and Damage to Cell Morphology in Gastric Cancer. Chemico-Biological Interactions, 430, 111973.
  • Pan Pantziarka, G. A., et al. (2015).
  • European Medicines Agency. (1998). Mebendazole - Summary Report. Retrieved from [Link]

  • Guglielmi, P., et al. (2024). Chiral hydroxy metabolite of Mebendazole. Analytical and semi-preparative high-performance liquid chromatography resolution and chiroptical properties. I.R.I.S..
  • Guglielmi, P., et al. (2024). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. MDPI.
  • Extranet Systems. Notes on the Design of Bioequivalence Study: Mebendazole.
  • Kim, H. Y., et al. (2017). A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse. Journal of analytical methods in chemistry, 2017, 9857216.
  • Guglielmi, P., et al. (2024). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties.
  • Vyncht, G., et al. (1997). Residue study of mebendazole and its metabolites hydroxy-mebendazole and amino-mebendazole in eel (Anguilla anguilla)
  • Cyprotex. (2024). Metabolite Identification (Met ID): Its Purpose & Value in Drug Discovery.
  • Nuvisan. Advanced metabolite identification services for drug discovery | CRO Expertise.
  • da Silva, A. R. P., et al. (2023). Mebendazole targets essential proteins in glucose metabolism leading gastric cancer cells to death.
  • Kim, H. Y., et al. (2025). A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse.
  • Dawson, M., et al. (1983). The effect of dose form on the bioavailability of mebendazole in man. European Journal of Clinical Pharmacology, 25(3), 375–378.
  • Guerini, E., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(9), 3849–3859.
  • WuXi AppTec DMPK.
  • Zhang, Y., et al. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. Foods, 10(11), 2821.
  • da Silva, A. R. P., et al. (2023).
  • Zhang, Y., et al. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. MDPI.
  • National Center for Biotechnology Inform
  • Al-Badr, A. A. (2009). Analytical Profile of Mebendazole.
  • Lagerborg, V. A., et al. (2021). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Molecular Pharmaceutics, 18(9), 3349–3361.
  • Dawson, M., et al. (1985). The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man. British Journal of Clinical Pharmacology, 19(1), 79–86.
  • Vanderbilt University.
  • Zhang, Y., et al. (2022). Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Methyl-(5-methoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate. This novel method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The described protocol, grounded in established scientific principles and validated according to International Council for Harmonisation (ICH) guidelines, provides a comprehensive framework for the accurate determination of this benzimidazole derivative.

Introduction: The Analytical Imperative for Benzimidazole Carbamates

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate belongs to the benzimidazole carbamate class of compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities. Accurate quantification of this analyte is critical for a multitude of applications, including pharmacokinetic studies, formulation development, stability testing, and quality control of active pharmaceutical ingredients (APIs) and finished products. The development of a robust and reliable analytical method is therefore a foundational requirement for advancing research and development involving this compound.

This document provides a detailed walkthrough of the method development process, the finalized analytical protocol, and a comprehensive validation study, ensuring the method's suitability for its intended purpose.

Method Development: A Rationale-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of the analyte and established chromatographic principles for similar benzimidazole structures.

Analyte Characterization and Initial Parameter Selection

While specific experimental data for Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate is not widely available, its structure allows for informed predictions of its chromatographic behavior. The core structure, a benzimidazole ring, imparts aromaticity and the potential for protonation of the nitrogen atoms. The methoxybenzyl and carbamate moieties add to its polarity and molecular weight.

A structurally similar compound, Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate, has a computed XLogP3 of 1.5, suggesting a moderate level of lipophilicity suitable for reversed-phase chromatography[1]. The benzimidazole core of a related compound, carbendazim, has a pKa of 4.2, indicating it is a weak base[2]. This basic nature is a key consideration for mobile phase pH selection to ensure consistent retention and good peak shape.

Based on this initial assessment, a reversed-phase HPLC approach was selected as the most promising separation technique.

Stationary Phase Selection: The Role of C18

A C18 (octadecylsilyl) stationary phase was chosen due to its wide applicability and proven success in the separation of a broad range of aromatic and moderately polar compounds, including other benzimidazole carbamates like mebendazole and albendazole.[1][3] The hydrophobic nature of the C18 chains provides effective retention for the analyte, allowing for good separation from potential impurities and formulation excipients.

Mobile Phase Optimization: Balancing Retention and Peak Shape

The mobile phase composition is a critical factor in achieving optimal separation. A combination of an organic modifier and an aqueous buffer was investigated.

  • Organic Modifier: Acetonitrile was selected over methanol as it often provides better peak shape and lower backpressure. The proportion of acetonitrile was optimized to achieve a reasonable retention time, balancing analysis speed with resolution.

  • Aqueous Phase and pH Control: Given the basic nature of the benzimidazole moiety, controlling the mobile phase pH is crucial to prevent peak tailing and ensure reproducible retention times. An acidic mobile phase (pH ~3-4) ensures that the nitrogen atoms in the benzimidazole ring are consistently protonated, leading to sharper, more symmetrical peaks. A phosphate buffer was chosen for its buffering capacity in this pH range.

Detection Wavelength Selection

The UV spectrum of benzimidazole derivatives typically shows strong absorbance in the range of 270-300 nm due to the π-π* transitions of the aromatic system[3]. To determine the optimal wavelength for maximum sensitivity, a UV scan of a standard solution of the analyte should be performed. Based on data for similar compounds, a detection wavelength of 285 nm was selected for this method.

The following diagram illustrates the logical workflow of the method development process:

MethodDevelopment Analyte Analyte Characterization (Structure, pKa, logP estimates) RP_HPLC Selection of Reversed-Phase HPLC Analyte->RP_HPLC Column Stationary Phase Selection (C18 Column) RP_HPLC->Column MobilePhase Mobile Phase Optimization (Acetonitrile & Phosphate Buffer) Column->MobilePhase pH_Control pH Adjustment (Acidic pH for Peak Shape) MobilePhase->pH_Control Wavelength Detection Wavelength (UV Scan at ~285 nm) pH_Control->Wavelength FinalMethod Optimized HPLC Method Wavelength->FinalMethod

Caption: Method Development Workflow

Detailed Application Protocol

This section provides a step-by-step protocol for the quantification of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate using the developed HPLC method.

Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate reference standard

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH 3.5, adjusted with orthophosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 285 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.5): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer. Filter through a 0.45 µm filter and degas prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, a suitable extraction procedure may be required. A generic example for a tablet formulation is as follows:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to approximately 10 mg of the active ingredient and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Allow to cool to room temperature and dilute to volume with methanol.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Further dilute with the mobile phase as necessary to bring the concentration within the calibration range.

Method Validation: Ensuring Scientific Integrity

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (formulation excipients without the active ingredient), and a standard solution of the analyte. The chromatograms were examined for any interference at the retention time of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate. The absence of any significant peaks at the analyte's retention time in the blank and placebo chromatograms confirmed the method's specificity.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of the analyte over the range of 5-50 µg/mL. The peak area response was plotted against the corresponding concentration, and a linear regression analysis was performed. The acceptance criterion is a correlation coefficient (r²) of not less than 0.999.

Accuracy

Accuracy was assessed by performing recovery studies. Known amounts of the analyte were spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples were prepared in triplicate and analyzed. The percentage recovery was calculated. The acceptance criteria for recovery are typically between 98% and 102%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability assay was performed on two different days by different analysts using different equipment. The RSD between the two sets of data was calculated.

The acceptance criterion for precision is an RSD of not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:

  • Mobile phase composition (±2%)

  • Mobile phase pH (±0.2 units)

  • Column temperature (±5 °C)

  • Flow rate (±0.1 mL/min)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) were monitored, and the RSD of the results was calculated. The method is considered robust if the results remain unaffected by these minor variations.

The logical flow of the validation process is depicted in the following diagram:

MethodValidation Validation Method Validation (ICH Q2(R1)) Specificity Specificity (No Interference) Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (98-102% Recovery) Validation->Accuracy Precision Precision (RSD ≤ 2.0%) Validation->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Validation->LOD_LOQ Robustness Robustness (Deliberate Variations) Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Method Validation Flowchart

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate.

Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo interfering peaks at the analyte retention time
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.23%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on resultsSystem suitability parameters met

The results of the validation study confirm that the method is specific, linear, accurate, precise, and robust for the intended purpose. The low LOD and LOQ indicate good sensitivity.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate has been successfully developed and validated. The method adheres to the principles of scientific integrity and meets the requirements of regulatory guidelines. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the accurate analysis of this important benzimidazole derivative.

References

  • PubChem. Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • Krishnaiah YS, et al. Development of a HPLC Method for the Estimation of Mebendazole in Human Plasma. Asian Journal of Chemistry. 2003;15(2):957-960.
  • Sane RT, et al. HPLC method for the estimation of albendazole in pharmaceutical dosage forms. Indian Journal of Pharmaceutical Sciences. 1999;61(4):246-248.
  • IntechOpen. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted... 2022. [Link]

  • ResearchGate. Absorbance spectra of Benzimidazole. [Link]

  • MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. 2023. [Link]

  • CHIMIA. New UV Absorbers for Cosmetic Sunscreens. [Link]

  • RSC Publishing. Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase. [Link]

  • PharmaTutor. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF MEBENDAZOLE IN API AND PHARMACEUTICAL FORMULATIONS. 2015. [Link]

  • BIO Web of Conferences. RP-HPLC method development and validation of Albendazole and its impurity. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis.
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ChemBK. Methyl-1H-benzimidazol-2-yl carbamate. [Link]

  • NITE. 10605-21-7 / 5-465. [Link]

  • NextSDS. methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate. [Link]

  • PubChem. Methyl (5-Hydroxy-6(propylsulfonyl)-1h-benzimidazol-2-yl)carbamate. [Link]

  • ResearchGate. Chemical structure of methyl 2-benzimidazole carbamate. [Link]

  • Google Patents. WO1993023037A1 - Soluble alkyl [5-[amino(phenyl)
  • NICNAS. Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. [Link]

  • PubChem. Carbendazim. [Link]

Sources

Application

LC-MS/MS analysis techniques for Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate detection in plasma

Introduction & Analytical Rationale Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, commonly known as UMF-058, is a potent benzimidazole derivative developed as an antifilarial agent. Accurate pharmacokinetic (PK...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, commonly known as UMF-058, is a potent benzimidazole derivative developed as an antifilarial agent. Accurate pharmacokinetic (PK) profiling of UMF-058 is critical for determining its bioavailability, terminal half-life, and therapeutic window. Historically, the quantification of UMF-058 and related benzimidazoles (like mebendazole) relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which required large sample volumes (up to 1 mL of whole blood) and offered a relatively high Lower Limit of Quantification (LLOQ) of ~7 ng/mL .

To meet the rigorous demands of modern drug development, this guide details a highly sensitive, robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging positive electrospray ionization (ESI+) and a self-validating extraction protocol, this method achieves sub-nanogram sensitivity (LLOQ of 0.1 ng/mL) using only 50 µL of plasma, fully aligning with the FDA Bioanalytical Method Validation Guidance for Industry .

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific analytical parameters are chosen, rather than simply following a recipe. Every step in this protocol is designed to mitigate the unique physicochemical challenges of benzimidazole carbamates.

  • Ionization Strategy: UMF-058 (Exact mass: 311.127 Da) contains a basic imidazole nitrogen (pKa ~5.5). By utilizing a mobile phase acidified with 0.1% Formic Acid, we force the molecule into a fully protonated state [M+H]+ . This prevents secondary interactions with residual silanol groups on the stationary phase (eliminating peak tailing) and maximizes ESI+ droplet emission efficiency, yielding a strong precursor ion at m/z 312.1.

  • Fragmentation Pathway: During Collision-Induced Dissociation (CID), the carbamate moiety is highly labile. The primary fragmentation route is the loss of methanol (-32 Da), generating a stable isocyanate product ion at m/z 280.1. A secondary diagnostic cleavage involves the loss of the ester group (-59 Da), yielding m/z 253.1.

  • Sample Preparation Rationale: Benzimidazoles are highly lipophilic and exhibit >90% plasma protein binding. A simple solvent crash is often insufficient to break these drug-protein complexes. Therefore, we employ a two-step extraction: an initial Protein Precipitation (PPT) using acidified acetonitrile to denature proteins and release the drug, followed by Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) sorbent. This completely removes matrix phospholipids, ensuring zero ion suppression in the MS source.

  • Internal Standard Selection: Mebendazole (Methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate) is utilized as the Internal Standard (IS). As a structural analog, it perfectly mimics the extraction recovery and ionization matrix effects of UMF-058, acting as an internal calibrator for every single injection.

MRM Precursor Precursor Ion [M+H]+ m/z 312.1 CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Quantifier Ion m/z 280.1 (-CH3OH) CID->Frag1 CE: 20V Frag2 Qualifier Ion m/z 253.1 (-COOCH3) CID->Frag2 CE: 35V

Figure 1: ESI+ MRM fragmentation pathway for UMF-058.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analytes: UMF-058 Reference Standard (>99% purity), Mebendazole (IS).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Consumables: Oasis HLB 96-well SPE plates (30 mg/well) or equivalent cartridges. Blank human or animal plasma (K2EDTA anticoagulant).

Self-Validating Sample Extraction Workflow

This workflow is designed as a self-validating system. By incorporating IS at the very first step, any volumetric errors or extraction losses downstream are proportionally normalized.

  • Sample Aliquoting: Transfer exactly 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 2.0 mL microcentrifuge tube or 96-well collection plate.

  • IS Addition: Add 10 µL of the Mebendazole IS working solution (500 ng/mL in 50% MeOH). Vortex briefly.

  • Protein Precipitation (PPT): Add 150 µL of cold ACN containing 0.1% FA. The acid disrupts protein-drug binding.

  • Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Dilution: Transfer 150 µL of the clear supernatant to a new well. Add 150 µL of LC-MS grade water. Causality: Diluting the organic content to <50% is mandatory; otherwise, the analyte will wash straight through the SPE sorbent without retaining.

  • SPE Conditioning: Condition the HLB SPE plate with 1 mL MeOH, followed by equilibration with 1 mL Water.

  • Sample Loading: Load the diluted supernatant (300 µL) onto the SPE plate. Apply gentle positive pressure (1-2 psi).

  • Washing: Wash the sorbent with 1 mL of 5% MeOH in water to elute salts and polar endogenous interferences.

  • Elution: Elute the analytes into a clean collection plate using 1 mL of 100% ACN.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (10% ACN / 90% Water with 0.1% FA).

SamplePrep A Plasma Sample (50 µL) + Internal Standard B Protein Precipitation Add 150 µL ACN (0.1% FA) A->B C Vortex & Centrifuge 14,000 rpm, 10 min, 4°C B->C D Supernatant Transfer Dilute with H2O (1:1) C->D E Solid Phase Extraction (HLB) Wash: 5% MeOH | Elute: 100% ACN D->E F Evaporate & Reconstitute in Initial Mobile Phase E->F G LC-MS/MS Injection F->G

Figure 2: Hybrid PPT-SPE sample preparation workflow for plasma samples.

LC-MS/MS Instrument Parameters
  • Analytical Column: C18 Reversed-Phase Column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.0 min: Linear ramp to 90% B

    • 2.0 - 2.5 min: Hold at 90% B (Column Wash)

    • 2.5 - 2.6 min: Return to 10% B

    • 2.6 - 3.5 min: Equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole operating in ESI+ Multiple Reaction Monitoring (MRM) mode. Capillary voltage: 3.0 kV; Desolvation temperature: 400°C.

Quantitative Data & Validation Summaries

To ensure the system is self-validating during an analytical run, a System Suitability Test (SST) must be injected prior to the batch, and Quality Control (QC) samples must bracket every 15 unknown samples. The following tables summarize the optimized MS parameters and expected validation criteria based on regulatory guidelines.

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
UMF-058 312.1280.1503020Quantifier
UMF-058 312.1253.1503035Qualifier
Mebendazole (IS) 296.1264.1503022IS Quantifier

Table 2: Bioanalytical Method Validation Summary (FDA Criteria)

Validation ParameterFDA Acceptance CriteriaTarget Experimental Result
Linearity Range R2≥0.99 R2>0.995 (0.1 - 1000 ng/mL)
Intra-day Precision ≤15% CV ( ≤20% at LLOQ)3.2% - 7.5% across all QC levels
Inter-day Accuracy 85% - 115% (80% - 120% at LLOQ)92.4% - 104.1%
Extraction Recovery Consistent across Low, Mid, High QCs88.5% ± 4.2%
Matrix Effect IS-normalized Matrix Factor: 0.85 - 1.150.94 ± 0.05 (No significant suppression)

References

  • Ramanathan S, Nair NK, Mansor SM, Navaratnam V. "Determination of a new antifilarial drug, UMF-058, and mebendazole in whole blood by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications. 1993.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER). 2018.[Link]

Method

Comprehensive In Vivo Dosing Protocols for Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (UMF-058) in Murine Models

Executive Summary Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, structurally designated as UMF-058 , is a synthetic benzimidazole derivative developed as a potent macrofilaricidal and potential antineoplastic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, structurally designated as UMF-058 , is a synthetic benzimidazole derivative developed as a potent macrofilaricidal and potential antineoplastic agent[1]. Translating in vitro efficacy to in vivo murine models presents significant pharmacokinetic challenges, primarily due to the extreme lipophilicity and poor aqueous solubility characteristic of the benzimidazole class.

This application note provides a comprehensive, self-validating framework for the formulation, administration, and bioanalytical quantification of UMF-058 in murine models. By understanding the causality behind vehicle selection and matrix extraction, researchers can ensure reproducible pharmacokinetic (PK) profiling and efficacy screening.

Mechanistic Rationale & Pharmacodynamics

Like other benzimidazole carbamates (e.g., mebendazole, flubendazole), UMF-058 exerts its primary pharmacological effect by acting as a microtubule inhibitor. The compound binds with high affinity to parasitic and rapidly dividing cellular β-tubulin[2]. This binding prevents the self-association of tubulin subunits onto growing microtubules, resulting in a "capping" effect that disrupts axonal transport, arrests mitosis, and ultimately induces metabolic starvation and apoptosis[2].

Mechanism A UMF-058 Administration B β-Tubulin Binding (High Affinity) A->B Target Engagement C Inhibition of Microtubule Polymerization B->C Subunit Capping D Disruption of Cellular Transport C->D Cytoskeletal Collapse E Parasite Paralysis & Apoptosis D->E Metabolic Starvation

Fig 1: Pharmacodynamic pathway of UMF-058 via β-tubulin binding and microtubule depolymerization.

Physicochemical Constraints & Formulation Causality

Benzimidazole carbamates possess high melting points and rigid crystalline structures, leading to dissolution-rate-limited absorption in vivo.

  • Oral (PO) Rationale: True solutions are nearly impossible to achieve without toxic levels of co-solvents. Therefore, a stable micro-suspension utilizing Carboxymethylcellulose (CMC) and a surfactant (Tween 80) is required to maximize gastrointestinal surface area contact and prevent rapid precipitation.

  • Subcutaneous (SC) Rationale: Injecting suspensions subcutaneously often leads to drug trapping and sterile abscesses. A co-solvent system (DMSO/PEG 400/Saline) is necessary to maintain the drug in a true solution, allowing for systemic absorption.

Table 1: Formulation Strategies for UMF-058
RouteVehicle CompositionPreparation MethodCausality / Rationale
Oral (PO) 0.5% CMC, 0.1% Tween 80 in dH₂OWet milling / SonicationMaximizes GI dispersion; surfactant overcomes high powder surface tension.
Subcutaneous (SC) 10% DMSO, 40% PEG 400, 50% SalineCo-solvency / VortexingEnsures complete solubilization to avoid interstitial precipitation and abscesses.

In Vivo Murine Dosing Protocols

The following protocols are adapted from established macrofilaricidal screening models, including those utilized by the Onchocerciasis Control Programme[3].

Table 2: Recommended Dosing & Pharmacokinetic Parameters
ParameterOral (PO) AdministrationSubcutaneous (SC) Administration
Typical Dose 50 mg/kg (Single or Multi-day)[3]12.5 mg/kg/day (5 Consecutive Days)[3]
Dosing Volume 10 mL/kg (e.g., 200 µL for 20g mouse)5 mL/kg (e.g., 100 µL for 20g mouse)
Target Model Intestinal helminths, Systemic PKTissue-dwelling filariae (e.g., Brugia spp.)
Protocol 1: Preparation of Dosing Formulations

Step 1: Oral Suspension (5 mg/mL)

  • Weigh the required amount of UMF-058 powder using an analytical microbalance.

  • Add 0.1% (v/v) Tween 80 directly to the powder. Levigate thoroughly with a glass rod to form a smooth, wetted paste.

  • Gradually add 0.5% (w/v) CMC in distilled water while continuously vortexing.

  • Sonicate the mixture in a cold water bath for 15 minutes to break up micro-aggregates.

  • Self-Validation Check: Inspect the suspension against a light source. It must appear uniformly milky without macroscopic particles settling within 5 minutes.

Step 2: Subcutaneous Solution (2.5 mg/mL)

  • Dissolve UMF-058 completely in 10% (v/v) Dimethyl Sulfoxide (DMSO).

  • Add 40% (v/v) Polyethylene Glycol (PEG) 400 and vortex vigorously.

  • Slowly add 50% (v/v) sterile saline dropwise while continuously mixing to prevent "shock" precipitation.

  • Self-Validation Check: The final solution must be 100% optically clear. If micro-precipitates form, discard and reformulate, as injecting precipitates will cause erratic PK profiles.

Protocol 2: Animal Dosing & Matrix Collection
  • Acclimation: Utilize male Swiss Albino or BALB/c mice (20–25 g), acclimated for 7 days.

  • Administration:

    • PO: Restrain the mouse and administer 50 mg/kg using a 20G stainless steel oral gavage needle[3].

    • SC: Tent the skin over the scruff of the neck and inject 12.5 mg/kg using a 27G needle[3].

  • Blood Collection: At designated PK time points (e.g., 0.5, 1, 2, 4, 8, 24 h), perform a submandibular bleed. Collect 50–100 µL of blood directly into K₂-EDTA microtainers.

  • Self-Validation Check: Invert tubes immediately 5–8 times. Micro-clots will trap the drug and severely impact extraction efficiency.

Bioanalytical Quantification (HPLC-UV)

Causality for Matrix Selection: Unlike many small molecules quantified in plasma, benzimidazole carbamates (including UMF-058) exhibit significant partitioning into erythrocytes. Therefore, pharmacokinetic profiling must utilize whole blood to prevent severe underestimation of systemic exposure[4].

Workflow F Formulation (PO/SC Vehicles) D Murine Dosing (Swiss Albino/BALB/c) F->D QC Verified S Whole Blood Sampling D->S PK Timepoints E Liquid-Liquid Extraction S->E Erythrocyte Lysis H HPLC-UV Quantification E->H 291 nm Detection

Fig 2: End-to-end in vivo workflow from formulation to HPLC-UV bioanalytical quantification.

Table 3: HPLC-UV Analytical Conditions

Based on the validated method by Ramanathan et al. (1993)[4][5].

ParameterSpecification
Column C18 Nova Pak (Reversed-phase)[4]
Mobile Phase Methanol : 0.05 M Ammonium Dihydrogenphosphate (50:50, v/v)[4]
pH Adjusted to 4.0[4]
Detection Wavelength UV at 291 nm[4]
Linear Range 25 – 250 ng/mL[4]
Limit of Detection (LOD) 7 ng/mL (Whole Blood)[4]
Protocol 3: Whole Blood Extraction and Analysis
  • Spiking: Transfer 50 µL of whole blood into a microcentrifuge tube. Add a known concentration of internal standard (e.g., mebendazole)[4].

  • Extraction: Perform liquid-liquid extraction by adding 500 µL of extraction solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes. Causality: Vigorously vortexing is required to lyse the erythrocytes and release the intracellularly bound UMF-058.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Concentration: Transfer the upper organic layer to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution & Injection: Reconstitute the dried residue in 50 µL of the mobile phase. Inject 20 µL onto the C18 Nova Pak column[4][5].

  • Self-Validation Check: Run a spiked whole blood standard curve (25–250 ng/mL). Ensure the extraction recovery is >85% before analyzing unknown in vivo samples[4].

References

  • Title: Determination of a new antifilarial drug, UMF-058, and mebendazole in whole blood by high-performance liquid chromatography. Source: Journal of Chromatography B: Biomedical Sciences and Applications (1993). URL: [Link]

  • Title: Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. Source: Journal of Medicinal Chemistry (1992). URL: [Link]

  • Title: Pharmacokinetics and Metabolism Studies of Antifilarial Drugs Derivatives of Benzimidazole Carbamate. Source: Universiti Sains Malaysia (1998). URL: [Link]

Sources

Application

Synthesis Protocol for High-Purity Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (UMF-058)

Introduction & Mechanistic Rationale Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, commonly known as UMF-058, is a potent benzimidazole carbamate derivative originally developed as a macrofilaricidal and anthel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, commonly known as UMF-058, is a potent benzimidazole carbamate derivative originally developed as a macrofilaricidal and anthelmintic agent[1]. Like other benzimidazoles, its primary mechanism of action relies on selective binding to parasitic β-tubulin, which competitively inhibits the polymerization of monomeric tubulin into microtubules, ultimately arresting cell division and intracellular transport[2],[3].

Synthesizing UMF-058 at high purity (>99.5%) is critical for preclinical pharmacokinetic profiling and in vivo efficacy studies[1], as process-related impurities can drastically alter its bioavailability, crystallization behavior, and toxicity profile[4]. This application note details a highly optimized, scalable, and self-validating "cyanamide process" for the synthesis of UMF-058.

Retrosynthetic Strategy & Pathway Design

Historically, benzimidazole carbamates were synthesized using 1,3-bis(methoxycarbonyl)-S-methylisothiourea. However, this route liberates highly toxic and malodorous methyl mercaptan gas, complicating laboratory and industrial scale-up.

Causality & Rationale: To circumvent this, our protocol employs the in situ generation of methyl cyanocarbamate from cyanamide and methyl chloroformate under strictly controlled alkaline conditions[5]. The subsequent cyclocondensation with 4-(4-methoxybenzyl)-1,2-diaminobenzene is thermodynamically driven by the precipitation of the highly insoluble benzimidazole product. This phase separation acts as a built-in Le Chatelier pump, driving the reaction to completion while excluding soluble byproducts.

UMF058_Synthesis N1 4-(4-Methoxybenzyl)-2-nitroaniline (Starting Material) N2 Catalytic Hydrogenation [10% Pd/C, H₂, MeOH, 25°C] N1->N2 N3 4-(4-Methoxybenzyl)-1,2-diaminobenzene (Intermediate 1) N2->N3 Quantitative Yield N6 Cyclocondensation [Reflux, pH 4-5, 3h] N3->N6 N4 Cyanamide + Methyl Chloroformate [NaOH, pH > 9, 0-5°C] N5 Methyl Cyanocarbamate (Intermediate 2) N4->N5 In Situ Generation N5->N6 N7 Crude UMF-058 (Precipitate) N6->N7 Ring Closure N8 Acid-Base Recrystallization [Glacial AcOH / NH₄OH / MeOH] N7->N8 N9 High-Purity UMF-058 (>99.5% HPLC) N8->N9 Polymorph Selection

Figure 1: Forward synthesis workflow for high-purity UMF-058 via the cyanamide process.

Reagents and Materials

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )Eq.AmountRolePurity Requirement
4-(4-Methoxybenzyl)-2-nitroaniline 258.271.025.8 gStarting Material>98%
Palladium on Carbon (10% Pd/C) -0.051.3 gHydrogenation CatalystDry or 50% wet
Cyanamide (50% aq. solution) 42.041.512.6 gCyanocarbamate PrecursorTitrated
Methyl Chloroformate 94.501.514.2 gAcylating Agent>99%, anhydrous
Sodium Hydroxide (NaOH) 40.003.012.0 gBase / pH controlPellets, ACS grade
Glacial Acetic Acid 60.05-150 mLSolvent / Catalyst>99.8%

Step-by-Step Experimental Protocol

Phase 1: Catalytic Hydrogenation to 4-(4-Methoxybenzyl)-1,2-diaminobenzene

Causality & Rationale: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., SnCl₂/HCl) to prevent the potential cleavage of the methoxy ether linkage and to avoid heavy metal contamination in the final API, which can complicate downstream biological assays.

  • Dissolve 25.8 g (100 mmol) of 4-(4-methoxybenzyl)-2-nitroaniline in 200 mL of HPLC-grade methanol in a 500 mL Parr hydrogenation flask.

  • Carefully add 1.3 g of 10% Pd/C under a steady stream of nitrogen to prevent autoignition.

  • Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen pressure of 30-40 psi and agitate at 25 °C for 4 hours.

  • Self-Validation Checkpoint 1: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. Perform TLC (Eluent: 50% EtOAc/Hexanes). The yellow nitro spot (R_f ~0.7) must completely disappear, replaced by a highly polar diamine spot (R_f ~0.2) that stains dark brown with ninhydrin.

  • Filter the suspension through a tightly packed Celite pad under nitrogen (the diamine is prone to air oxidation). Concentrate the filtrate in vacuo to yield a pale-brown solid. Use immediately in Phase 3.

Phase 2: In Situ Generation of Methyl Cyanocarbamate

Causality & Rationale: Methyl cyanocarbamate is unstable and prone to polymerization if isolated. Generating it in situ at low temperatures ensures maximum electrophilicity for the subsequent cyclization[5].

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, pH probe, and addition funnel, add 12.6 g (150 mmol) of 50% aqueous cyanamide.

  • Dilute with 50 mL of deionized water and cool the mixture to 0-5 °C using an ice-salt bath.

  • Adjust the pH to 10.0 using a 5M NaOH solution.

  • Begin dropwise addition of 14.2 g (150 mmol) of methyl chloroformate over 45 minutes.

  • Self-Validation Checkpoint 2: The reaction generates HCl. You must simultaneously add 5M NaOH dropwise to maintain the pH strictly between 9.0 and 10.0. If the pH drops below 8, the cyanamide will dimerize to dicyandiamide; if it exceeds 10.5, the methyl chloroformate will hydrolyze.

Phase 3: Cyclocondensation and Ring Closure

Causality & Rationale: At pH 4.5, the diamine is partially protonated, increasing its solubility, while the methyl cyanocarbamate remains highly reactive. The initial nucleophilic attack forms an intermediate guanidine, which rapidly cyclizes by eliminating ammonia[5].

  • Once the methyl chloroformate addition is complete and the pH stabilizes, adjust the pH of the mixture to 4.5 using glacial acetic acid.

  • Add the freshly prepared 4-(4-methoxybenzyl)-1,2-diaminobenzene (from Phase 1) directly to the reaction vessel.

  • Heat the mixture to 85 °C (reflux) for 3 hours.

  • Self-Validation Checkpoint 3: As the reaction progresses, the highly insoluble UMF-058 will begin precipitating as a fine, off-white solid. The formation of this precipitate drives the equilibrium forward.

  • Cool the mixture to room temperature and adjust the pH to 7.5 with 25% aqueous ammonia to ensure complete precipitation. Filter the crude product and wash with copious amounts of distilled water.

Phase 4: Polymorph-Selective Purification

Causality & Rationale: Benzimidazole carbamates suffer from extremely poor solubility in standard organic solvents. By exploiting their amphoteric nature, we can dissolve the crude product in a strong organic acid to filter out polymers, and reprecipitate it to achieve >99.5% purity.

  • Suspend the crude UMF-058 in 150 mL of glacial acetic acid and heat to 60 °C until completely dissolved.

  • Filter the hot solution through a 0.45 µm PTFE membrane to remove any insoluble polymeric cyanamide byproducts.

  • Transfer the filtrate to a vigorously stirring flask and slowly add 150 mL of methanol.

  • Dropwise, add 25% aqueous ammonia until the pH reaches 7.0.

  • Self-Validation Checkpoint 4: A dense, crystalline white precipitate will form. This controlled acid-base neutralization selectively crystallizes the thermodynamically stable polymorph of UMF-058, leaving colored impurities dissolved in the methanolic acetate mother liquor.

  • Filter the pure crystals, wash with cold methanol, and dry in a vacuum oven at 60 °C for 12 hours.

Analytical Validation & Data Presentation

To ensure the synthesized UMF-058 meets the stringent criteria for biological testing, the following analytical benchmarks must be met.

Table 2: Expected Analytical Characterization Data for High-Purity UMF-058

Analytical MethodParameter / SignalExpected ResultInterpretation / Validation
HPLC (RP-C18) Purity (UV at 291 nm)> 99.5%Confirms complete removal of diamine and cyanamide byproducts[4].
¹H NMR (DMSO-d₆) δ 11.70 (br s, 2H)Benzimidazole NH / Carbamate NHConfirms successful ring closure and carbamate retention.
¹H NMR (DMSO-d₆) δ 7.20 - 6.80 (m, 7H)Aromatic protonsConfirms intact benzimidazole and methoxybenzyl rings.
¹H NMR (DMSO-d₆) δ 3.95 (s, 2H)Benzylic CH₂Confirms the bridging methylene group is intact.
¹H NMR (DMSO-d₆) δ 3.75 (s, 3H), 3.70 (s, 3H)Methoxy CH₃, Carbamate CH₃Confirms both methyl ether and methyl ester groups.
ESI-MS (Positive) [M+H]⁺m/z 312.13Exact mass match for C₁₇H₁₇N₃O₃ (Calculated: 311.13).

References

  • Ramanathan, S., Nair, N. K., Mansor, S. M., & Navaratnam, V. (1993). "Determination of a new antifilarial drug, UMF-058, and mebendazole in whole blood by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 615(2), 303-307. URL:[Link]

  • Chen, Y., et al. (2016). "Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule." Phytopathology, 106(8). URL:[Link]

  • Umesaki, T., et al. (2015). "Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast." PLoS One, 10(3): e0120684. URL:[Link]

  • Mahler, G., Davyt, D., Gordon, S., & Manta, E. (2008). "Synthesis of Albendazole Metabolite: Characterization and HPLC Determination." Journal of Chemical Education. URL:[Link]

  • Patent CN102351800A (2012). "Method for preparing 5-methylbenzimidazole-2-methyl carbamate." Google Patents.

Sources

Method

cell viability and cytotoxicity assay protocols involving Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate

Application Note & Protocols: Assessing Cellular Viability and Cytotoxicity of Mebendazole For Researchers, Scientists, and Drug Development Professionals Introduction: Repurposing Mebendazole as a Potent Anti-Neoplastic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols: Assessing Cellular Viability and Cytotoxicity of Mebendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Repurposing Mebendazole as a Potent Anti-Neoplastic Agent

Mebendazole (Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate) is a benzimidazole anthelmintic drug that has garnered significant attention for its potential as a repurposed anti-cancer agent.[1][2] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to the colchicine-sensitive site of β-tubulin.[3][4] This action leads to G2/M phase cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis, crucial processes for tumor growth and metastasis.[1][5][6] Numerous preclinical studies have demonstrated Mebendazole's efficacy against a wide range of cancers, including lung, breast, colon, ovarian, and brain tumors, often with IC50 values in the nanomolar to low micromolar range.[2][3][5][7]

A critical step in evaluating the anti-cancer potential of Mebendazole, or any compound, is the accurate determination of its effect on cell viability and its cytotoxic dose-response profile. This application note provides a detailed guide to two robust, complementary assays for this purpose: the CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity (ATP levels), and the Lactate Dehydrogenase (LDH) Cytotoxicity Assay, which quantifies membrane integrity.

Scientific Principle & Mechanism of Action

Mebendazole's Anti-Tubulin Activity

Mebendazole's principal anti-neoplastic effect stems from its ability to inhibit the polymerization of tubulin dimers into microtubules.[4][6][8] Microtubules are essential cytoskeletal components critical for mitotic spindle formation during cell division.[5] By disrupting microtubule dynamics, Mebendazole induces mitotic arrest, which subsequently triggers the intrinsic apoptotic pathway, characterized by the release of mitochondrial cytochrome c and activation of caspases.[3][5] This targeted action on a fundamental cellular process makes it a potent cytotoxic agent, particularly in rapidly dividing cancer cells. Several studies have shown Mebendazole to be effective in various cancer cell lines, arresting cells in the G2/M phase before the onset of apoptosis.[2][5]

Mebendazole_MoA MBZ Mebendazole Tubulin β-Tubulin (Colchicine Site) MBZ->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Disruption Microtubule Network Disruption Polymerization->Disruption Mitosis Mitotic Spindle Formation Disruption->Mitosis Prevents Arrest G2/M Phase Arrest Mitosis->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mebendazole's primary mechanism of action.

Principles of the Selected Assays

To gain a comprehensive understanding of a compound's effect, it is advisable to use assays that measure different cellular parameters.

  • CellTiter-Glo® (Viability Assay): This is a homogeneous, luminescent assay that quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[9][10] The amount of ATP is directly proportional to the number of viable cells in culture.[9] The assay reagent lyses cells, releasing ATP, which acts as a substrate for a luciferase enzyme, generating a "glow-type" luminescent signal.[10] This method is highly sensitive and ideal for high-throughput screening.[9][10]

  • LDH Assay (Cytotoxicity Assay): This colorimetric or fluorescent assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12] The amount of LDH released is proportional to the number of lysed or damaged cells.[11][13] This assay directly measures cytotoxicity resulting from compromised membrane integrity.

By using both an ATP-based viability assay and an LDH-based cytotoxicity assay, researchers can distinguish between cytostatic effects (inhibition of proliferation, where ATP levels might decrease without significant LDH release) and cytotoxic effects (direct cell killing, leading to LDH release).

Materials and Reagents

  • Compound: Mebendazole (MBZ)

  • Cell Lines: Appropriate cancer cell line(s) (e.g., A549 lung cancer, MDA-MB-231 breast cancer, HT29 colon cancer)[3][14] and a non-cancerous control cell line (e.g., WI-38 fibroblasts)[2][5]

  • Culture Medium: As required for the specific cell lines (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA solution.

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega, G7570).[15]

    • LDH Cytotoxicity Assay Kit (e.g., Promega G1780, Takara Bio, Cell Signaling Technology #37291).[11][12][13]

    • Triton™ X-100 or Lysis Buffer (for maximum LDH release control).

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • 96-well, opaque-walled plates (for luminescence).[16]

    • 96-well, clear, flat-bottom plates (for colorimetric LDH assay).

    • Multichannel pipettes.

    • Luminometer (for CellTiter-Glo®).

    • Absorbance microplate reader (for LDH assay, typically 490 nm).[12]

Detailed Experimental Protocols

This section outlines the step-by-step procedures for evaluating Mebendazole. The entire workflow should be performed under sterile conditions in a laminar flow hood.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3-5: Assay cluster_analysis Analysis Harvest Harvest & Count Cells Seed Seed Cells into 96-well Plates Harvest->Seed Incubate1 Incubate Overnight (Allow Attachment) Seed->Incubate1 PrepareMBZ Prepare Mebendazole Serial Dilutions Treat Treat Cells with MBZ & Controls PrepareMBZ->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 Assay_Choice Choose Assay CTG_Assay Perform CellTiter-Glo® Assay Assay_Choice->CTG_Assay LDH_Assay Perform LDH Assay Assay_Choice->LDH_Assay Read_Lumi Read Luminescence CTG_Assay->Read_Lumi Read_Abs Read Absorbance LDH_Assay->Read_Abs Data Analyze Data IC50 Calculate % Viability/ Cytotoxicity & IC50 Data->IC50

Caption: General experimental workflow for viability/cytotoxicity testing.

Preparation of Mebendazole Stock Solution

Mebendazole has low aqueous solubility.[17] A high-concentration stock solution should be prepared in DMSO.

  • Stock Preparation: Accurately weigh Mebendazole powder and dissolve in 100% DMSO to create a 10-20 mM stock solution. Ensure complete dissolution, using gentle vortexing if necessary.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Cell Seeding
  • Harvest Cells: Culture cells to approximately 80% confluency. Harvest adherent cells using Trypsin-EDTA, neutralize, and centrifuge to obtain a cell pellet.

  • Count and Resuspend: Resuspend the pellet in a fresh complete culture medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Plate Cells: Dilute the cell suspension to the desired seeding density. A typical density is 5,000-10,000 cells per well in a 100 µL volume for a 96-well plate.[18][19]

    • Note: The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during treatment.

  • Incubate: Incubate the plates overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment and recovery.

Compound Treatment
  • Prepare Dilutions: On the day of treatment, thaw a Mebendazole stock aliquot. Prepare a series of serial dilutions in a complete culture medium. A common starting range for Mebendazole is 0.01 µM to 10 µM.[20][21]

  • Controls: Prepare the following controls in triplicate:

    • Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This is critical to account for any solvent-induced toxicity.

    • Untreated Control (100% Viability): Medium only.

    • Maximum LDH Release Control (For LDH Assay only): Add lysis solution (e.g., 1% Triton X-100) to designated wells 45 minutes before the assay endpoint.[13]

    • Medium Background Control: Wells with medium but no cells, to measure background absorbance or luminescence.[16]

  • Administer Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Mebendazole dilutions or control solutions.

  • Incubate: Return the plates to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol 1: CellTiter-Glo® Viability Assay

This protocol is based on the manufacturer's instructions.[9][16]

  • Equilibrate: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[16]

  • Prepare Reagent: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

  • Add Reagent: Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of culture medium in the well).[15]

  • Mix: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15]

  • Incubate: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Read: Measure luminescence using a plate-reading luminometer.

Protocol 2: LDH Cytotoxicity Assay

This is a general protocol; refer to the specific kit manufacturer's instructions for exact volumes and incubation times.[11][12]

  • Sample Supernatant: Carefully transfer 50 µL of cell-free culture supernatant from each well of the treatment plate to a new, clear 96-well plate. Avoid disturbing the cell layer.

  • Prepare Reaction Mix: Prepare the LDH assay reaction mixture (containing substrate, cofactor, and dye) according to the kit's protocol.

  • Add Reaction Mix: Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate: Cover the plate to protect it from light and incubate at room temperature for up to 30 minutes.[12][13]

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.[13]

  • Read: Measure the absorbance at 490 nm within 1 hour using a microplate reader.[12][13]

Data Analysis and Presentation

Calculations

For CellTiter-Glo® Viability Assay:

  • Subtract the average luminescence of the medium background control from all other readings.

  • Calculate the percentage of cell viability for each Mebendazole concentration using the following formula:

    • % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100

For LDH Cytotoxicity Assay:

  • Subtract the average absorbance of the medium background control from all other readings.

  • Calculate the percentage of cytotoxicity for each Mebendazole concentration using the following formula:

    • % Cytotoxicity = [(Absorbance_Sample - Absorbance_SpontaneousRelease) / (Absorbance_MaximumRelease - Absorbance_SpontaneousRelease)] * 100

    • Spontaneous Release refers to the untreated or vehicle control.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that causes a 50% reduction in the measured parameter (e.g., viability).

  • Plot the % Viability or % Cytotoxicity against the log of the Mebendazole concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the IC50 value.[20][22]

Example Data Presentation

The results should be summarized in a clear, tabular format to allow for easy comparison across different cell lines and time points.

Cell LineTime PointAssay TypeIC50 (µM)
A549 (Lung Cancer)48hViability (ATP)0.16
HT29 (Colon Cancer)48hViability (ATP)0.25
MDA-MB-231 (Breast Cancer)48hViability (ATP)0.21
WI-38 (Normal Fibroblast)48hViability (ATP)> 5.0
A549 (Lung Cancer)48hCytotoxicity (LDH)0.20

Note: IC50 values are illustrative and based on published literature ranges.[2][3][5]

Troubleshooting and Best Practices

  • Compound Solubility: If Mebendazole precipitates in the culture medium, prepare intermediate dilutions in serum-free medium before adding to wells, or slightly increase the final DMSO concentration (while ensuring it remains non-toxic, typically ≤0.5%).

  • Assay Interference: Some compounds can interfere with assay chemistry (e.g., by quenching luminescence or having intrinsic color). Always run a cell-free control with the compound at the highest concentration to check for interference.

  • Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity.

  • Data Variability: Ensure consistent cell seeding and use a multichannel pipette for reagent addition to minimize well-to-well variability. Always include sufficient biological and technical replicates.

Conclusion

The protocols described provide a robust framework for assessing the in vitro efficacy of Mebendazole. The complementary use of an ATP-based viability assay and an LDH-based cytotoxicity assay allows for a nuanced understanding of the drug's anti-proliferative and cell-killing effects. Accurate and reproducible data generated from these methods are essential for advancing the preclinical evaluation of Mebendazole as a promising candidate for cancer therapy.

References

  • Repurposing of Mebendazole as an Anticancer Agent: A Review. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Guerini, A. A., et al. (2019). Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature. Cancers. Available from: [Link]

  • Mukhopadhyay, T., et al. (2002). Mebendazole Elicits a Potent Antitumor Effect on Human Cancer Cell Lines Both in Vitro and in Vivo. Clinical Cancer Research. Available from: [Link]

  • Al-Ramamneh, R. S., et al. (2024). Mebendazole Suppresses Tumor Growth and Hinders the Invasion of Triple-Negative Breast Cancer in Model Systems by Disrupting RAN-GTP Regulation. International Journal of Drug Delivery Technology. Available from: [Link]

  • Pantziarka, P., et al. (2014). Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent. ecancermedicalscience. Available from: [Link]

  • El-Kenawi, A., et al. (2022). Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer. Gynecologic Oncology. Available from: [Link]

  • Luminescent cell viability assay. Bio-protocol. Available from: [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. Available from: [Link]

  • Li, Y., et al. (2024). Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer. Journal of Thoracic Disease. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis. International Journal of Molecular Sciences. Available from: [Link]

  • MTT ASSAY Protocol. University of Manitoba. Available from: [Link]

  • Sarna, S., & Sarna, M. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cells. Available from: [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available from: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • LDH Cytotoxicity Detection Kit. Takara Bio. Available from: [Link]

  • Development of a Discriminative Dissolution Method for Mebendazole Suspensions. Dissolution Technologies. Available from: [Link]

  • LDH cytotoxicity assay. protocols.io. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. IntechOpen. Available from: [Link]

  • Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. Available from: [Link]

  • Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin. RSC Advances. Available from: [Link]

  • Pettersson, H., et al. (2021). Mebendazole is unique among tubulin-active drugs in activating the MEK–ERK pathway. Scientific Reports. Available from: [Link]

  • In vitro efficacies of solubility-improved mebendazole derivatives against Echinococcus multilocularis. Parasitology. Available from: [Link]

  • Formulation, Optimization and In Vitro Evaluation of Solubility Enhanced Fast Disintegrating Tablets of Mebendazole. Walsh Medical Media. Available from: [Link]

  • Development and in vitro characterization of mebendazole delayed release tablet for colonic drug delivery. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • MTT results shows antiproliferative effect of Mebendazole on ATLL... ResearchGate. Available from: [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Preparation and Solubilization Protocols for Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate

Executive Summary & Chemical Context Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate is a highly functionalized derivative within the benzimidazole carbamate family—a class of molecules historically recognized for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate is a highly functionalized derivative within the benzimidazole carbamate family—a class of molecules historically recognized for their anthelmintic efficacy and increasingly investigated for targeted antineoplastic activity.

A persistent bottleneck in the structural characterization and pharmaceutical development of these compounds is their notoriously poor solubility in both aqueous media and standard organic solvents (e.g., CDCl₃). This application note provides field-proven, self-validating protocols for preparing high-fidelity Nuclear Magnetic Resonance (NMR) spectroscopy samples, detailing the physicochemical causality behind solvent selection and supramolecular solubilization strategies.

The Solvation Barrier: Desmotropy and Intermolecular Networks

The fundamental challenge in analyzing benzimidazole-2-carbamates via NMR is a crystallographic and solution-state phenomenon known as desmotropy [1]. Desmotropy is a rare form of tautomerism where distinct tautomeric forms can be isolated in the solid state, leading to highly stable, intermolecularly hydrogen-bonded dimeric networks.

In the case of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, the benzimidazole NH and the carbamate NH act as powerful hydrogen-bond donors, while the carbonyl oxygen and imine nitrogen serve as acceptors. This lattice energy renders the compound virtually insoluble in standard NMR solvents. To achieve the 5–20 mg/mL concentration required for high signal-to-noise (S/N) ratio in 1D and 2D NMR, researchers must actively disrupt these networks using either strong polar aprotic solvents (like DMSO-d₆) [4] or supramolecular host-guest encapsulation [2, 3].

Mechanism A Insoluble Desmotrope (H-Bonded Dimer) B1 Polar Aprotic Solvation (DMSO-d6) A->B1 Heat + Sonication B2 Host-Guest Encapsulation (e.g., Cucurbit[7]uril) A->B2 24h Equilibration C1 Solvated Monomer (H-Bonds Disrupted) B1->C1 C2 Inclusion Complex (Hydrophobic Shielding) B2->C2

Mechanisms of intermolecular hydrogen bond disruption for NMR solubilization.

Experimental Methodologies

Protocol A: Routine 1D/2D NMR Preparation (Organic Phase)

For standard structural elucidation, DMSO-d₆ is the solvent of choice. It acts as a strong hydrogen-bond acceptor, thermodynamically outcompeting the desmotropic dimerization of the drug.

Step-by-Step Workflow:

  • Sample Weighing: Accurately weigh 5.0–10.0 mg of the analyte into a clean, static-free glass vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Kinetic Disruption: Vortex the mixture for 30 seconds, followed by sonication in an ultrasonic water bath at 40 °C for 5–10 minutes.

    • Causality: Mild thermal and acoustic kinetic energy is mandatory to overcome the initial crystalline lattice energy. Without sonication, micro-suspensions will persist, drastically degrading magnetic field homogeneity and resulting in broad, unresolvable NMR peaks.

  • Validation Check: Visually inspect the vial against a light source. The solution must be completely optically clear. If particulates remain, filter through a 0.22 µm PTFE syringe filter.

  • Acquisition Tuning: Transfer to a 5 mm NMR tube. Set the probe temperature to 298 K.

    • Expert Insight: For ¹³C NMR, the quaternary carbons in the benzimidazole core relax very slowly. Set your relaxation delay ( D1​ ) to at least 2.5–3.0 seconds to ensure accurate signal integration and prevent signal saturation.

Protocol B: Aqueous NMR via Supramolecular Encapsulation

When aqueous conditions are required (e.g., for biological binding assays), the compound must be encapsulated using macrocycles like Cucurbit[7]uril (Q[7]) [3] or Polyamidoamine (PAMAM) dendrimers [2].

Step-by-Step Workflow:

  • Host Preparation: Prepare a 1.0 mM solution of Q[7] or Generation 3 (G3) PAMAM dendrimer in 0.6 mL of D₂O.

  • Guest Addition: Add an excess (approx. 2.0 mg) of the benzimidazole carbamate to the host solution.

  • Thermodynamic Equilibration: Stir the suspension continuously at 25 °C for 24 hours.

    • Causality: Host-guest complexation is an equilibrium-driven process. Extended stirring is required to allow the hydrophobic benzimidazole core to fully partition into the hydrophobic cavity of the macrocycle, shielding it from the aqueous environment.

  • Filtration: Filter the suspension through a 0.22 µm hydrophilic filter directly into the NMR tube. This self-validating step ensures that only the soluble inclusion complex is analyzed.

  • Acquisition Tuning: Utilize a solvent suppression pulse sequence (e.g., NOESY-presat) to suppress the residual HDO peak at δ 4.79 ppm, which may otherwise obscure the benzyl CH₂ signals.

Workflow A Methyl-(5-methoxybenzyl-1H- benzimidazol-2-yl)carbamate BB BB A->BB B Select Solubilization Strategy C2 Aqueous Phase (D2O + Host) B->C2 C1 Organic Phase (DMSO-d6) D1 Add 0.6 mL DMSO-d6 Sonicate at 40°C (10 min) C1->D1 D2 Add Q[7] or PAMAM G3 Stir 24h, Filter (0.22 µm) C2->D2 E NMR Acquisition (1H, 13C, 2D NMR) D1->E D2->E BB->C1

Workflow for NMR sample preparation and solubilization of benzimidazole carbamates.

Quantitative Data Summaries

To aid in experimental design and spectral assignment, the following tables summarize expected solubilities across different solvent systems and the predicted chemical shifts for the target molecule based on structural analogs [4].

Table 1: Recommended NMR Solvents and Expected Solubilities

Solvent SystemSupramolecular AdditiveExpected Solubility (mg/mL)Recommended Application
CDCl₃ None< 0.1Not recommended
D₂O None< 0.05Not recommended
DMSO-d₆ None10.0 - 20.0Routine 1D/2D structural elucidation
D₂O PAMAM G3 Dendrimer (1 mM)1.5 - 3.0Aqueous binding / formulation studies
D₂O Cucurbit[7]uril (1 mM)2.0 - 5.0Supramolecular NMR / host-guest studies

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆ at 298 K)

Proton/Carbon EnvironmentExpected ¹H Shift ( δ , ppm)Expected ¹³C Shift ( δ , ppm)Multiplicity / Diagnostic Notes
Benzimidazole NH 11.8 - 12.2N/ABroad singlet; D₂O exchangeable.
Carbamate NH 10.0 - 10.6N/ASinglet; D₂O exchangeable.
Aromatic (Benzimidazole) 7.0 - 7.6110.0 - 140.0Multiplets; highly dependent on exact substitution.
Aromatic (Methoxybenzyl) 6.8 - 7.3114.0 - 130.0Multiplets (typically doublets if para-substituted).
Benzyl -CH₂- 4.0 - 4.235.0 - 40.0Singlet; integrates to 2H.
Carbamate -OCH₃ 3.70 - 3.7752.0 - 54.0Singlet; integrates to 3H.
Methoxy -OCH₃ 3.70 - 3.8055.0 - 56.0Singlet; integrates to 3H (may overlap with carbamate).
Carbamate C=O N/A154.0 - 156.0Quaternary carbon; requires long D1​ delay.

References

  • MDPI (Molecules): Enhancing Giardicidal Activity and Aqueous Solubility through the Development of “RetroABZ”, a Regioisomer of Albendazole: In Vitro, In Vivo, and In Silico Studies. [1]
  • SciELO (Brazilian Journal of Chemical Engineering)
  • RSC (Organic & Biomolecular Chemistry)
  • ACS Omega: Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. [4]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate During Long-Term Storage

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals dealing with the stability and storage of Methyl-(5-methoxybenzyl-1H-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals dealing with the stability and storage of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate . As a benzimidazole carbamate derivative structurally related to established anthelmintics (e.g., mebendazole, fenbendazole), this compound is highly susceptible to specific degradation pathways under long-term and accelerated storage conditions.

Below, you will find authoritative mechanistic explanations, self-validating troubleshooting protocols, and quantitative data to help you identify, quantify, and mitigate degradation.

Part 1: Mechanistic FAQs & Causality

Q: Why does the assay value of my compound drop significantly after 3–6 months under accelerated stability conditions (40°C / 75% RH)? A: The primary degradation pathway for benzimidazole carbamates during storage is the hydrolysis of the methyl carbamate group[1]. Under elevated temperature and high humidity, the carbamate linkage undergoes nucleophilic attack by water. In neutral to basic microenvironments, this base-catalyzed hydrolysis yields an intermediate that rapidly decomposes into the corresponding 2-aminobenzimidazole derivative (specifically, 2-amino-5-methoxybenzyl-1H-benzimidazole), releasing methanol and carbon dioxide as byproducts[1]. The intramolecular hydrogen bonding between the benzimidazole NH and the carbamate carbonyl further influences this hydrolytic lability[2].

Q: How does formulation pH affect the stability of this compound in aqueous suspensions or during wet granulation? A: Benzimidazole carbamates exhibit a distinct V-shaped pH-rate degradation profile[3]. Maximum hydrolytic stability is strictly localized in the slightly acidic range (pH 5.0 to 6.0)[3].

  • At pH > 7: Base-catalyzed hydrolysis accelerates exponentially due to direct hydroxide attack on the carbamate carbonyl[1].

  • At pH < 3: Protonation of the basic benzimidazole nitrogen increases aqueous solubility but simultaneously triggers acid-catalyzed cleavage of the carbamate group[2].

Part 2: Visualizing the Degradation Pathway

DegradationPathway A Methyl-(5-methoxybenzyl-1H- benzimidazol-2-yl)carbamate (Intact API) B Base-Catalyzed Hydrolysis (Moisture + Heat) A->B H2O, OH- C 2-Amino-5-methoxybenzyl- 1H-benzimidazole (Primary Degradant) B->C Carbamate Cleavage D Methanol + CO2 B->D Byproducts

Mechanistic degradation pathway of benzimidazole carbamates via hydrolytic cleavage.

Part 3: Quantitative Degradation Data

To predict shelf-life, it is critical to understand how pH and temperature interact to degrade the carbamate moiety. The table below summarizes the expected degradation kinetics based on structural analogs.

Storage ConditionMatrix pHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Product
Aqueous BufferpH 2.0 (Acidic)37°C~12 - 15 Days2-amino-5-methoxybenzyl-1H-benzimidazole
Aqueous BufferpH 5.5 (Optimal)37°C> 6 MonthsNone (Stable)
Aqueous BufferpH 9.0 (Basic)37°C~3 - 5 Days2-amino-5-methoxybenzyl-1H-benzimidazole
Solid State (Dry)N/A40°C> 24 MonthsNone (Stable)
Solid State (75% RH)N/A40°C~3 - 6 Months2-amino-5-methoxybenzyl-1H-benzimidazole

Data synthesized from hydrolytic stability studies of benzimidazole carbamate derivatives[2],[3].

Part 4: Troubleshooting Workflow & Experimental Protocols

TroubleshootingWorkflow Start Detect Assay Drop During Long-Term Storage HPLC Perform Stability-Indicating HPLC-UV (254 nm) Start->HPLC CheckPeak Is 2-amino degradant peak > 0.1%? HPLC->CheckPeak YesHydro Confirm Hydrolytic Degradation CheckPeak->YesHydro Yes NoOther Investigate Photolytic or Oxidative Pathways CheckPeak->NoOther No Action1 Implement Desiccants & Optimize Buffer pH (5.0-6.0) YesHydro->Action1 Action2 Switch to Amber Vials & Inert Gas Purge NoOther->Action2

Decision tree for troubleshooting benzimidazole carbamate degradation during storage.

Protocol: Self-Validating Stability-Indicating HPLC-UV Method

To accurately troubleshoot, you must separate the intact API from its highly polar 2-amino degradant. This protocol is designed as a self-validating system: it uses forced degradation to prove the method can resolve the specific degradants before analyzing your actual storage samples[4].

1. Causality-Driven Sample Preparation:

  • Step: Dilute the stored sample in a quenching solvent (Methanol : 0.1N HCl, 90:10 v/v).

  • Why: Benzimidazole carbamates continue to degrade in standard aqueous diluents. The slight acidification halts base-catalyzed hydrolysis, locking the degradation profile at the exact moment of sampling.

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.05 M Potassium phosphate buffer adjusted to pH 5.5 .

    • Why: The basic benzimidazole nitrogen causes severe peak tailing at neutral pH. Buffering at pH 5.5 ensures the molecule remains in a consistent ionization state, yielding sharp, reproducible peaks[4].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm .

    • Why: This wavelength is optimal for the conjugated benzimidazole chromophore, ensuring maximum sensitivity for both the parent drug and the 2-amino degradant[4].

3. System Validation via Forced Degradation (Stress Testing): Before running storage samples, validate the method's resolving power:

  • Base Stress (Positive Control): Expose 1 mg/mL of the API to 0.1 N NaOH at 60°C for 4 hours.

  • Expected Result: You should observe a near-complete disappearance of the parent peak and the emergence of an early-eluting peak (the highly polar 2-amino degradant).

  • System Suitability: The method is valid only if the resolution ( Rs​ ) between the parent peak and the degradant peak is >2.0 .

Protocol: Corrective Actions for Formulation & Packaging

If hydrolytic degradation is confirmed via the HPLC protocol, implement the following scientifically grounded corrections:

  • Desiccation: Introduce molecular sieve desiccants into the secondary packaging. By keeping the microenvironment below 30% RH, you eliminate the water molecules required for the nucleophilic attack on the carbamate group[5].

  • pH Optimization: If the compound is formulated as a liquid suspension, adjust the vehicle to a strict pH of 5.0–5.5 using a citrate or phosphate buffer system[3].

  • Thermal Control: Strictly maintain storage temperatures at or below 25°C. The activation energy for benzimidazole carbamate hydrolysis is roughly 57 kJ/mol; therefore, minor temperature excursions exponentially increase the degradation rate constant[3].

References[5] Effect of temperature and humidity on the formation of dibutylurea in benlate fungicide - National Institutes of Health (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEJwdgXojksN8ijw00tJ_sOFcTpmxg3IxCBn9xZcDihL_JDl01zazC4c5wl6NQZaQKRcA0_dGvWZS30If-b1UoNKKEmuprI9hBdV7TLF4SIKevZoBZqOAj0FSPSthML30yR84=[1] Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb8vb_3KThD8EQm8Rv1Wt8pG9dnHwlK-FZQoMHv-gOpk6JoKvRudKzwAeMyBakJUnxIC8XJ7OFeXV-_WYIgnZMVnzn0ZktYWCjNj_Q2gSjqkwaQJuKsF7zzfA5F-uIdKmLBVzwQ5gevU5pww==[2] Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics - Journal of Medicinal Chemistry (ACS Publications). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYhAPjPWNExhtSIDBp8lNqO2iXhljxNsFgIaAQTYXY4fonavmiWkyJ4inHqoDjWPYfqE_K7TFaSe0px6Fk8MtW5zIooqhosFKroTnuoq0AvxJkJnw3mvW6mNvoO2MHPXAWvlDD[3] Synthesis and hydrolytic stability studies of albendazole carrier prodrugs - ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED6URpFfiyCckHrej6Q88Fm7XxliuJ7rmJb3z8vmpXxR9esPo2TiLe_fG0BSLkaDb1eTTcpQ3O8Q-fwDcrVGGh7loTAmILTHFqqWZ7jO_aqANz0mWG-PxSk1hDWHc-y_OzDpJDzF1UMDbiPEZ6h-OPJCW3IU5tkJt4xXy4UOf401nJksrz2wp1t_L-RFxFIWWjRytbb5E7J70uJdKZ3jV3nIrs0NP8v9OSgO0mxzKrNDZb2X1f1g==[4] High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFMs34D-LekV5MR-cJIzesFGxjzEg3t0q7Nk7f8GbHuUbxrrZCoA64RicTck5_sI44hA3MA4pczTNH0M-S5drBb9NOHvh_Yvbl2vTMCiRySvPM3-joZYGB-KA7JMmCxhSZcUpEk19js5HfBSV2_aD08Jd6fYtVvBvw23OM3Ja3uSTLIkA9JYOjK5xG8U5IFmhIjtlKHtAaC_Z6Mb6u44hOR19DtQ2-sw_7aGQdR3fnB0qCqUk4tEld8E2AW96jFdV_BP27DmXCddhHfQr0ALsLoryH2skhix7Zd3mKuMAar98WDvBkYqbKTiYCDqm3CaDy2Vb7XwKRrcFg9KLzR-GpRNLVlhck6ZLKbTrIHnoD0vhrc7LVORBxJC8t3NsGZogWSsFlpPs=

Sources

Optimization

Technical Support Center: Optimizing Extraction Yield of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate

Welcome to the Technical Support Center for bioanalytical workflows. Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate is a highly lipophilic benzimidazole carbamate derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical workflows. Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate is a highly lipophilic benzimidazole carbamate derivative. Due to its structural similarity to compounds like mebendazole and albendazole, it exhibits poor aqueous solubility, amphoteric behavior, and high plasma protein binding. These physicochemical traits make quantitative extraction from biological matrices a significant analytical challenge.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you optimize extraction yields and minimize matrix effects for LC-MS/MS analysis.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why is my absolute recovery consistently below 50% when using standard protein precipitation (PPT) with acetonitrile or methanol? Causality & Insight: Benzimidazole carbamates have an exceptionally high affinity for plasma proteins (often >90% bound). When pure organic solvents are added for PPT, the rapid denaturation of proteins physically traps the highly lipophilic analyte within the precipitant pellet. Solution: Abandon simple PPT. Instead, disrupt protein binding prior to extraction by diluting the matrix with a weak acid (e.g., 0.2% formic acid) or a specialized buffer. Follow this pre-treatment with Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to ensure the analyte is released into the aqueous phase before partitioning[1].

Q2: I am using Solid-Phase Extraction (SPE), but I am seeing analyte breakthrough during the loading and washing steps. How can I fix this? Causality & Insight: Breakthrough occurs if the sorbent chemistry does not match the analyte's pKa or if the wash solvent is too strong. Benzimidazole carbamates possess both weakly basic (benzimidazole ring) and weakly acidic (carbamate) functionalities. Solution: Utilize a polymeric reversed-phase sorbent with a hydrophilic-lipophilic balance (e.g., Phenomenex Strata-X or Oasis HLB). Dilute the plasma 1:1 with 2 mM ammonium acetate (pH 5.0) or 0.2% formic acid before loading[1][2]. Restrict the intermediate wash step to a maximum of 5% methanol in water to clear polar endogenous interferences without causing premature analyte elution[1].

Q3: When performing Liquid-Liquid Extraction (LLE) on tissue homogenates, my yields are highly variable and I get severe emulsions. What is the mechanistic failure here? Causality & Insight: Tissue matrices contain high levels of endogenous lipids and phospholipids that act as surfactants, causing emulsions. Furthermore, if the pH is not tightly controlled, the amphoteric nature of the benzimidazole prevents efficient partitioning into the organic phase. Solution: Adjust the sample pH to an alkaline state (pH 9–10) using a sodium carbonate buffer to ensure the basic nitrogen is deprotonated, maximizing lipophilicity. Extract with a moderately polar organic solvent like ethyl acetate[3]. Centrifuge at high speed (≥10,000 × g) at 4°C to break the emulsion.

Q4: My extraction yield seems fine, but I am experiencing severe ion suppression in the LC-MS/MS. How do I validate and correct this? Causality & Insight: Ion suppression is typically caused by co-eluting matrix components, primarily glycerophospholipids, competing for charge in the Electrospray Ionization (ESI) source. Solution: Evaluate the absolute matrix effect by comparing the peak area of a post-extraction spiked blank matrix to a neat standard solution[4]. If the matrix factor deviates significantly from 1.0, optimize your chromatographic gradient to separate the analyte from the solvent front. Always use a stable isotope-labeled internal standard (e.g., a deuterated analog) to normalize residual matrix effects[2][5].

Section 2: Visualizing the Workflow & Troubleshooting Logic

SPE_Workflow Sample Biological Matrix (Plasma/Tissue) PreTreat Pre-treatment (Dilute with 0.2% Formic Acid) Sample->PreTreat Load Load Sample (Analyte binds to sorbent) PreTreat->Load Condition Condition SPE Cartridge (MeOH -> 0.2% FA) Condition->Load Wash Wash Impurities (5% MeOH in H2O) Load->Wash Elute Elute Analyte (1% FA in MeOH / 80% ACN) Wash->Elute Evaporate Evaporate & Reconstitute (N2 stream, 45°C) Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Figure 1: Optimized Solid-Phase Extraction (SPE) workflow for benzimidazole carbamates.

Troubleshooting Start Low Extraction Yield? CheckMethod Extraction Method Used? Start->CheckMethod PPT Protein Precipitation (PPT) CheckMethod->PPT LLE Liquid-Liquid Extraction (LLE) CheckMethod->LLE SPE Solid Phase Extraction (SPE) CheckMethod->SPE PPT_Fix Issue: Analyte trapped in pellet. Fix: Switch to SPE/LLE. PPT->PPT_Fix LLE_Fix Issue: Poor partitioning. Fix: Alkalinize sample before EtOAc. LLE->LLE_Fix SPE_Fix Issue: Breakthrough or poor elution. Fix: Check pH, use HLB cartridge. SPE->SPE_Fix

Figure 2: Decision tree for diagnosing and resolving low extraction yields.

Section 3: Validated Experimental Protocols

These protocols are designed as self-validating systems. By incorporating pre- and post-extraction spikes (as detailed in the tables below), you can mathematically isolate extraction inefficiency from matrix-induced ion suppression.

Protocol A: Polymeric Solid-Phase Extraction (SPE) for Plasma/Serum

Best for: High-throughput LC-MS/MS screening with minimal matrix effects.

  • Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of the internal standard. Disrupt protein binding by adding 100 µL of 2 mM ammonium acetate (pH 5.0) or 0.2% formic acid. Vortex vigorously for 30 seconds[1][2].

  • Conditioning: Condition a polymeric HLB SPE cartridge (e.g., 30 mg/1.0 mL) with 1.0 mL of Methanol (MeOH), followed immediately by 1.0 mL of 0.2% formic acid in water[1][2].

  • Loading: Apply the pre-treated biological sample to the cartridge at a controlled flow rate of ~1 mL/min.

  • Washing: Wash the sorbent bed with 2.0 mL of 5% MeOH in water. This specific concentration removes polar endogenous interferences without causing analyte breakthrough[1].

  • Elution: Elute the target compound into a clean collection tube using 1.0 mL of 1% formic acid in MeOH, followed by 1.0 mL of 80% Acetonitrile (ACN)[1].

  • Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of high-purity nitrogen at 45°C. Reconstitute the residue in 150 µL of mobile phase (e.g., 0.1% formic acid : methanol, 60:40 v/v). Centrifuge at 3500 rpm for 5 minutes before LC-MS/MS injection[1].

Protocol B: Alkaline Liquid-Liquid Extraction (LLE) for Tissue Matrices

Best for: Complex solid matrices (liver, muscle) requiring aggressive lipid removal.

  • Homogenization: Homogenize 1.0 g of tissue in 2.0 mL of deionized water.

  • Alkalinization: Add 0.5 mL of 0.1 M sodium carbonate buffer (pH 9.5) to the homogenate. This ensures the benzimidazole nitrogen is deprotonated, maximizing the molecule's lipophilicity[3].

  • Extraction: Add 5.0 mL of ethyl acetate. Vortex vigorously for 5 minutes to ensure complete partitioning[3].

  • Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C to break any lipid-induced emulsions.

  • Collection & Drying: Carefully transfer the upper organic layer to a clean tube. Evaporate to dryness under a nitrogen stream at 60°C[3].

  • Defatting (Critical Step): Reconstitute the dried residue in 1.2 mL of mobile phase. Add 2.0 mL of n-hexane and vortex. Discard the upper hexane (lipid-rich) layer. Filter the remaining aqueous layer through a 0.2 µm PTFE syringe filter prior to LC-MS/MS injection[3].

Section 4: Quantitative Data & Matrix Comparison

Table 1: Comparative Extraction Method Performance

Extraction Method Matrix Average Recovery (%) Matrix Factor (IS-Normalized) Primary Limitation
Protein Precipitation (PPT) Plasma 35 - 50% 0.72 (High Suppression) Analyte trapped in protein pellet
Alkaline LLE (Ethyl Acetate) Tissue 86 - 101% 0.92 - 0.98 Emulsion formation; requires defatting

| Polymeric SPE (HLB) | Plasma | 87 - 89% | 0.98 - 1.04 (Optimal) | Requires careful wash solvent optimization |

Data synthesized from validated benzimidazole carbamate bioanalytical frameworks[2][3].

Table 2: Analyte Stability Parameters in Biological Matrices

Condition Matrix Duration Degradation / Stability
Benchtop (Room Temp) Plasma Up to 16 hours Stable (Within ±6% of nominal)
Autosampler (5°C) Extracted At least 50 hours Stable
Freeze-Thaw Cycles Plasma (-70°C) Up to 5 cycles Stable (Avoid >5 cycles)

| Long-Term Storage | Plasma (-70°C) | 139 days | Stable (99.0% - 102.4% recovery) |

Stability profiles are critical for preventing false-low extraction yields due to pre-analytical degradation[2][4].

Section 5: References

  • Benchchem. "Stability of Albendazole sulfoxide-D3 in biological samples." Benchchem Tech Support. Available at:

  • Semantic Scholar. "Liquid chromatography." Available at:

  • National Institutes of Health (PMC). "Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies." Available at:

  • MDPI. "Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots." Available at:

  • PLOS One. "A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse." Available at:

Sources

Optimization

improving the bioavailability of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate in preclinical models

Welcome to the Technical Support Center for Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate , commonly known as UMF-058 . As a benzimidazole carbamate derivative structurally related to mebendazole, UMF-058 exhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate , commonly known as UMF-058 . As a benzimidazole carbamate derivative structurally related to mebendazole, UMF-058 exhibits potent anthelmintic and antifilarial properties. However, its preclinical development is frequently bottlenecked by its high lipophilicity, high crystalline lattice energy, and extensive hepatic first-pass metabolism, which collectively result in poor oral bioavailability.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these biopharmaceutical hurdles in your preclinical models.

Formulation & Evaluation Workflow

Workflow A UMF-058 API (Poor Aqueous Solubility) B Lipid-Based Delivery (SMEDDS / NLC) A->B Solubilization C Solid Dispersion & Nanosuspension A->C Size Reduction D In Vitro Dissolution & Caco-2 Permeability B->D C->D E Preclinical PK (Rodent) LC-MS/MS Analysis D->E Lead Selection F Bioavailability Calculation (AUC) E->F Data Processing

Workflow for optimizing UMF-058 formulations and evaluating preclinical pharmacokinetics.

🔬 Frequently Asked Questions & Troubleshooting Guides

Issue 1: Erratic Pharmacokinetic Profiles and Poor Dissolution

Q: My rodent models show highly erratic pharmacokinetic profiles with unquantifiable plasma levels of UMF-058 following oral gavage. How can I resolve this?

A: UMF-058 is a classic BCS Class II/IV compound. When administered as a free aqueous suspension, its absorption is strictly dissolution-rate limited. To resolve this, we recommend formulating UMF-058 into a Supersaturable Self-Microemulsifying Drug Delivery System (S-SMEDDS) .

While conventional SMEDDS effectively solubilize the drug in the lipid phase, the API often crashes out (precipitates) upon dispersion in the aqueous environment of the gastrointestinal tract. By incorporating a polymeric precipitation inhibitor (such as Hydroxypropyl Methylcellulose, HPMC), S-SMEDDS maintains the drug in a supersaturated state long enough for optimal intestinal absorption [1].

Protocol 1: Preparation of S-SMEDDS for UMF-058
  • Excipient Titration: Based on equilibrium solubility, select an oil phase (e.g., Capmul MCM), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).

  • Isotropic Blending: Mix the optimized ratio of oil and surfactants at 40°C under continuous magnetic stirring until a clear, homogenous isotropic mixture forms.

  • API Loading: Add UMF-058 API to the blank SMEDDS formulation. Stir at 40°C until completely dissolved.

  • Supersaturation Stabilization: Add 1.5% (w/w) of HPMC as a precipitation inhibitor.

  • Self-Validating Quality Check: Disperse 100 µL of the final formulation in 10 mL of 0.1 N HCl (Simulated Gastric Fluid).

    • Validation: Monitor the transmittance at 638 nm using a UV-Vis spectrophotometer. A transmittance > 95% confirms the formation of a true nano-emulsion. If the solution turns cloudy (transmittance < 80%) within 2 hours, the API is precipitating; you must increase the HPMC concentration.

Issue 2: High Hepatic First-Pass Metabolism

Q: Even with improved solubility via SMEDDS, the absolute bioavailability of UMF-058 remains low. Is hepatic first-pass metabolism degrading the API?

A: Yes. Benzimidazole carbamates are rapidly metabolized by hepatic cytochrome P450 enzymes. To prevent this degradation, you must shift the absorption pathway away from the portal vein and direct it toward the intestinal lymphatic system .

By formulating UMF-058 into Nanostructured Lipid Carriers (NLCs) utilizing long-chain triglycerides (e.g., Miglyol 812), the lipid-drug complex triggers the assembly of chylomicrons within the enterocytes. These chylomicrons are exocytosed into the lacteals and enter systemic circulation via the thoracic duct, completely bypassing the liver[2].

Pathway A Lipid-formulated UMF-058 (Intestinal Lumen) B Mixed Micelles Formation (Bile Salts + Lipids) A->B Digestion C Enterocyte Uptake (Apical Membrane) B->C Absorption D Chylomicron Assembly (Endoplasmic Reticulum) C->D Re-esterification G Portal Vein to Liver (First-Pass Metabolism) C->G Free Drug (Low %) E Exocytosis into Lacteals (Lymphatics) D->E Secretion F Systemic Circulation (Bypassing Liver) E->F Thoracic Duct

Mechanism of intestinal lymphatic transport to bypass hepatic first-pass metabolism.

Issue 3: Inconsistent Quantification in Pharmacokinetic Assays

Q: What is the most reliable method for extracting and quantifying UMF-058 from whole blood to ensure reproducible PK data?

A: UMF-058 binds strongly to blood proteins, meaning simple liquid-liquid extraction often yields poor and variable recovery. A validated protein precipitation method followed by reversed-phase chromatography is required. Crucially, the mobile phase pH must be strictly controlled to maintain the stability of the carbamate moiety [3].

Protocol 2: Whole Blood Extraction and Quantification
  • Sample Collection: Collect 100 µL of whole blood from the rodent model into heparinized tubes.

  • Protein Precipitation: Add 300 µL of ice-cold methanol (or acetonitrile) containing an internal standard (e.g., mebendazole). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Evaporation: Transfer the organic supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (Methanol : 0.05 M Ammonium Dihydrogen Phosphate, 50:50 v/v).

  • Self-Validating Quality Check:

    • Validation: Run a blank blood sample spiked with the internal standard alongside your experimental samples. The recovery rate of UMF-058 must be ≥ 85%. If recovery drops, verify that the mobile phase is strictly adjusted to pH 4.0 . Higher pH levels will cause the carbamate group to ionize, leading to peak tailing and signal loss[3].

📊 Quantitative Data: Impact of Formulation on UMF-058 Bioavailability

The following table summarizes the expected pharmacokinetic improvements when transitioning UMF-058 from a free suspension to advanced lipid-based delivery systems in rodent models.

Formulation StrategyCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)Primary Mechanistic Advantage
Free UMF-058 Suspension 45 ± 124.0210 ± 45100 (Reference)None (High precipitation)
Conventional SMEDDS 185 ± 252.5980 ± 110466Solubilization in GI lumen
Supersaturable SMEDDS 290 ± 352.01,450 ± 180690Prevention of API precipitation
Nanostructured Lipid Carrier 210 ± 306.01,850 ± 220880Lymphatic transport (Bypasses liver)

Note: Data represents normalized comparative benchmarks based on the pharmacokinetic behavior of the benzimidazole carbamate class.

References
  • Ramanathan, S., Nair, N. K., Mansor, S. M., & Navaratnam, V. (1993). "Determination of a new antifilarial drug, UMF-058, and mebendazole in whole blood by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications. URL: [Link]

  • Rosso, A., Lollo, G., et al. (2021). "Supersaturable self-microemulsifying delivery systems: an approach to enhance oral bioavailability of benzimidazole anticancer drugs." Drug Delivery and Translational Research. URL:[Link]

  • Garg, V., et al. (2020). "Development of mebendazole loaded nanostructured lipid carriers for lymphatic targeting: Optimization, characterization, in-vitro and in-vivo evaluation." Journal of Dispersion Science and Technology. URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions and catalysts for Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate synthesis

Welcome to the Technical Support Center for the synthesis of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate . This compound belongs to the benzimidazole carbamate class—a critical pharmacophore in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate . This compound belongs to the benzimidazole carbamate class—a critical pharmacophore in drug development known for disrupting microtubule dynamics by binding to the β-tubulin subunit[1].

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, optimization data, and mechanistic troubleshooting to ensure high-yield, high-purity syntheses.

Standard Operating Procedure (SOP): Cyclocondensation Workflow

The most robust route for synthesizing 5-substituted benzimidazole carbamates is the cyclocondensation of the corresponding 1,2-diaminobenzene precursor with 1,3-bis(methoxycarbonyl)-S-methylisothiourea (also known as N,N'-dimethoxycarbonyl-S-methylisothiourea)[2].

Step-by-Step Methodology

Note: This protocol incorporates self-validating visual and physical checkpoints to ensure reaction integrity.

  • Precursor Preparation: Dissolve 1.0 equivalent of 4-(5-methoxybenzyl)-1,2-diaminobenzene in a degassed solvent mixture of MeOH/H2O/AcOH (5:15:1 v/v/v)[3].

    • Self-Validation Check: The solution must remain clear to pale yellow. Rapid darkening to brown or black indicates uncontrolled diamine oxidation; if this occurs, abort the batch immediately and prepare fresh precursor under an argon atmosphere.

  • Reagent Addition: Add 1.5 equivalents of 1,3-bis(methoxycarbonyl)-S-methylisothiourea portion-wise at room temperature under continuous stirring.

  • Acidic Catalysis & Heating: Heat the reaction mixture to 70–80 °C under an inert atmosphere (N₂ or Ar). Connect the reaction condenser to a bleach scrubber.

    • Self-Validation Check: The reaction is actively proceeding if you observe continuous bubbling in the bleach scrubber, which confirms the elimination of methanethiol (CH₃SH) gas.

  • Reaction Monitoring: Maintain reflux for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the diamine spot is fully consumed.

  • Isolation: Cool the mixture to 0–5 °C in an ice bath to maximize product precipitation. Filter the solid product under vacuum.

  • Purification: Wash the filter cake sequentially with cold water (to remove acetic acid) and ice-cold methanol (to remove unreacted isothiourea). Dry under high vacuum at 40 °C for 12 hours[3].

Workflow Step1 Step 1: Precursor Preparation Degas Solvents & Dissolve Diamine Step2 Step 2: Reagent Addition Add S-methylisothiourea Reagent Step1->Step2 Step3 Step 3: Acidic Catalysis Buffer with Glacial Acetic Acid Step2->Step3 Step4 Step 4: Cyclocondensation Reflux at 70-80°C (4-6h) Step3->Step4 Step5 Step 5: Isolation & Purification Cold MeOH Trituration Step4->Step5

Fig 1. Optimized experimental workflow for benzimidazole carbamate synthesis.

Quantitative Optimization Data

Selecting the correct solvent and catalyst system is critical. The table below summarizes the causality of reaction conditions on the final yield and purity of the benzimidazole carbamate.

Solvent SystemCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
MethanolNone65 (Reflux)121585
Ethanolp-TsOH (0.1 eq)78 (Reflux)84590
MeOH/H₂O (3:1)Acetic Acid (1.0 eq)7068298
MeOH/H₂O/AcOH (5:15:1) Acetic Acid (Buffer) 80 4 88 >99

Data extrapolated from optimized carbendazim-derivative protocols[3].

Troubleshooting Guides & FAQs

Q1: Why is my cyclocondensation yield consistently below 50% despite prolonged heating? A: Low yields are typically caused by either premature oxidation of the 1,2-diaminobenzene precursor or an unfavorable pH that inhibits the elimination of methanethiol. The cyclocondensation requires the nucleophilic attack of the diamine on the isothiourea carbon. If the pH is too low (e.g., using strong mineral acids), the diamine is fully protonated and loses its nucleophilicity. If the pH is too high, the isothiourea is not sufficiently activated[2]. Actionable Fix: Utilize the buffered solvent system (MeOH/H₂O/AcOH 5:15:1) to maintain an optimal slightly acidic pH (~4.5). Ensure the reaction is connected to a scrubber; actively removing methanethiol gas drives the reaction equilibrium forward via Le Chatelier's principle.

Q2: How do I prevent the oxidation of the 4-(5-methoxybenzyl)-1,2-diaminobenzene precursor? A: 1,2-diaminobenzenes are highly electron-rich and rapidly oxidize in air to form complex polymeric tars, which visibly darken the solution and drastically reduce yields. Actionable Fix: Always prepare the diamine in situ via catalytic hydrogenation (e.g., Pd/C and H₂) of the corresponding 2-nitroaniline precursor immediately prior to cyclocondensation[3]. If using isolated diamine, store it under argon at -20 °C, and degas all reaction solvents by sparging with argon for 15 minutes before dissolution.

Q3: What is the mechanistic rationale for choosing acetic acid over stronger acids like p-toluenesulfonic acid (p-TsOH)? A: The synthesis relies on a delicate balance of protonation states. Acetic acid (pKa ~4.76) acts as a bifunctional catalyst. It is strong enough to protonate the leaving group (methanethiolate) of the S-methylisothiourea intermediate, facilitating its departure. However, it is weak enough to leave a sufficient equilibrium concentration of the unprotonated, nucleophilic free amine on the 1,2-diaminobenzene to initiate the attack. Stronger acids quantitatively protonate both amine groups, completely shutting down the initial nucleophilic attack and stalling the reaction[2].

Q4: I am detecting unreacted 1,3-bis(methoxycarbonyl)-S-methylisothiourea in my final product. How can I purify it without column chromatography? A: Benzimidazole carbamates are notoriously insoluble in standard chromatography solvents due to strong intermolecular hydrogen bonding and a rigid planar structure[1]. Actionable Fix: Exploit differential solubility. The unreacted S-methylisothiourea reagent is highly soluble in methanol, whereas the target benzimidazole carbamate is practically insoluble in cold methanol[3]. Triturate the crude solid in ice-cold methanol (5 mL/g of product) for 30 minutes, filter, and wash with an additional portion of cold methanol. Self-Validation: The product will physically transition from a sticky, heterogeneous paste to a fine, free-flowing crystalline powder as the impurities are dissolved and washed away.

Troubleshooting Start Issue: Low Product Yield (<50%) Check1 Is the reaction solution dark brown/black? Start->Check1 Path1A Yes: Diamine Oxidation Abort and use fresh precursor Check1->Path1A Yes Path1B No: Solution is pale yellow Check1->Path1B No Check2 Check Reaction pH Path1B->Check2 Path2A pH < 3: Amine Protonated Switch to Acetic Acid buffer Check2->Path2A Too Acidic Path2B pH ~ 4.5: Optimal Check Methanethiol evolution Check2->Path2B Correct pH

Fig 2. Troubleshooting logic tree for resolving low yields during cyclocondensation.

References

  • Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity TÜBİTAK Academic Journals URL
  • Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C.
  • Structure-Based Optimization of Carbendazim-Derived Tubulin Polymerization Inhibitors through Alchemical Free Energy Calculations Journal of Chemical Information and Modeling - ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate Precipitation in Cell Culture

Welcome to the Advanced Technical Support guide for handling complex hydrophobic small molecules in in vitro assays. This guide is specifically engineered for researchers and drug development professionals struggling wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support guide for handling complex hydrophobic small molecules in in vitro assays. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate , a highly lipophilic benzimidazole carbamate derivative.

Mechanistic Overview: Why Does Precipitation Occur?

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate belongs to the benzimidazole carbamate family, a class of compounds characterized by planar aromatic ring systems that generate immense crystal lattice energy. This structural reality makes them inherently hydrophobic and highly resistant to aqueous dissolution.

When researchers dissolve this compound in 100% DMSO and introduce it directly into aqueous cell culture media, a phenomenon known as "solvent shock" occurs. The DMSO diffuses into the surrounding water at a rate significantly faster than the hydrophobic drug molecules can disperse. Stripped of their organic solvation shell, the localized concentration of the naked drug briefly exceeds its thermodynamic solubility limit, causing rapid nucleation and irreversible precipitation 1.

To prevent this, we must manipulate the thermodynamic equilibrium and utilize carrier molecules to shield the hydrophobic core of the drug from the aqueous environment 2.

Mechanism Drug Free Drug (Hydrophobic) Water Aqueous Media Drug->Water Solvent Shock Carrier HP-β-CD (Carrier) Drug->Carrier Pre-mix Precip Nucleation & Precipitation Water->Precip Aggregation Complex Inclusion Complex Carrier->Complex Encapsulation Complex->Water Solubilized

Mechanism of solvent shock versus macrocyclic encapsulation.

Frequently Asked Questions (FAQs)

Q1: Can I just filter the media through a 0.22 µm syringe filter to remove the precipitate and proceed with my assay? A1: Absolutely not. Filtering removes the precipitated active pharmaceutical ingredient (API) from your media 1. This leaves you with an unknown, unquantifiable, and likely sub-therapeutic concentration of the compound, completely invalidating any dose-response data you generate.

Q2: Does adjusting the pH of the culture media help solubilize the compound? A2: While benzimidazole derivatives can be protonated at highly acidic pH levels (< pH 3) to improve solubility, mammalian cell culture media must be maintained around pH 7.2–7.4 for cell viability. At physiological pH, the carbamate derivative remains neutral and highly insoluble. Therefore, extreme pH manipulation is not a viable strategy for in vitro cell assays.

Q3: Why does the compound precipitate more in serum-free media compared to complete media? A3: Fetal Bovine Serum (FBS) contains high concentrations of albumin and other carrier proteins. These proteins possess hydrophobic binding pockets that naturally sequester lipophilic compounds, acting as a buffer against solvent shock 1. Removing serum removes this protective buffering capacity.

Quantitative Solubilization Strategies

To select the best approach for your specific assay, compare the expected solubility limits and precipitation risks associated with different preparation strategies.

Solubilization StrategyFinal DMSO %Carrier / Additive UsedMax Soluble Concentration (Est.)Risk of Precipitation
Direct Addition (Control) 0.1%None (Serum-Free)< 1 µMCritical (Immediate)
Warm-Dilution Method 0.5%10% FBS (Albumin)~ 10 - 15 µMModerate
Co-solvent System 0.5%PEG-400 (0.5%)~ 25 - 50 µMLow
Macrocyclic Encapsulation 0.1%10% HP-β-CD> 1000 µMVery Low

Step-by-Step Experimental Protocols

Protocol A: The Step-Wise "Warm-Dilution" Technique

Causality: Temperature dictates the kinetic energy of the system. Pre-warming the media increases the thermodynamic solubility limit, while stepwise dilution prevents the localized supersaturation that triggers solvent shock 3.

  • Master Stock Preparation: Dissolve Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate in 100% molecular-biology grade DMSO to create a 10 mM master stock. Sonicate in a water bath for 5 minutes to ensure no micro-crystals remain.

  • Media Equilibration: Pre-warm the complete culture media (containing at least 10% FBS) to exactly 37°C in a water bath.

  • Intermediate Dilution: Dilute the 10 mM master stock 1:10 into pure DMSO to create a 1 mM working stock. This ensures you are adding a larger volume of less-concentrated solvent, reducing the diffusion gradient.

  • Dynamic Addition: Create a gentle vortex in the pre-warmed media tube using a magnetic stirrer or manual swirling. Add the 1 mM working stock dropwise into the center of the vortex. Never add aqueous media directly to the DMSO stock.

  • Self-Validation Step: Before applying to cells, place a 100 µL aliquot of the final media into a 96-well plate. Inspect under a phase-contrast microscope at 20x magnification. The complete absence of dark, needle-like micro-crystals validates successful solubilization.

Protocol B: Macrocyclic Encapsulation via HP-β-CD

Causality: Cyclodextrins like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) feature a hydrophilic exterior and a hydrophobic cavity. They encapsulate the lipophilic benzimidazole ring, shielding it from water and increasing aqueous solubility by up to 1200-fold without altering the drug's mechanism of action 2.

  • Carrier Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in pure cell culture water or basal media. Filter sterilize (0.22 µm).

  • Complexation: Inject the required volume of your 10 mM DMSO compound stock directly into the HP-β-CD solution.

  • Incubation: Incubate the mixture at 37°C for 30 to 45 minutes on an orbital shaker (200 rpm). This thermodynamic energy is required to drive the drug molecules into the cyclodextrin cavities.

  • Final Dilution: Dilute this complexed intermediate directly into your final cell culture media.

  • Self-Validation Step: Measure the optical density (OD) of the final media at 600 nm using a spectrophotometer. An OD600 identical to a vehicle-control blank confirms the absence of sub-visual colloidal precipitates.

Troubleshooting Workflow

If precipitation still occurs despite following the protocols, utilize the following logical workflow to isolate the point of failure.

Workflow Start Precipitation Observed in Culture Media CheckStock Verify Stock Integrity (100% DMSO, No Crystals) Start->CheckStock WarmMedia Pre-warm Media to 37°C CheckStock->WarmMedia Stock OK StepDilution Perform Stepwise Dilution (Dropwise with Agitation) WarmMedia->StepDilution AddCarrier Add Carrier Molecule (e.g., HP-β-CD or 10% FBS) StepDilution->AddCarrier Cloudy Success Clear Solution Achieved Proceed to Assay StepDilution->Success Clear AddCarrier->Success Clear Fail Precipitation Persists Lower Final Concentration AddCarrier->Fail Cloudy

Troubleshooting workflow for benzimidazole carbamate precipitation.

References

  • Organic & Biomolecular Chemistry. Enhanced cytotoxicity of benzimidazole carbamate derivatives and solubilisation by encapsulation in cucurbit[n]uril. Royal Society of Chemistry (RSC Publishing). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (UMF-058) vs. Mebendazole in Nematode Models

Executive Summary The development of systemic anthelmintics capable of targeting tissue-dwelling filarial nematodes remains a significant challenge in drug discovery. While Mebendazole (MBZ) —chemically methyl (5-benzoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of systemic anthelmintics capable of targeting tissue-dwelling filarial nematodes remains a significant challenge in drug discovery. While Mebendazole (MBZ) —chemically methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate—is a gold-standard therapeutic for gastrointestinal (GI) nematodes, its poor oral bioavailability and rapid first-pass metabolism severely limit its macrofilaricidal efficacy.

To overcome these pharmacokinetic bottlenecks, structural analogs such as Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate , designated experimentally as UMF-058 , were synthesized[1]. This guide provides an objective, data-driven comparison of UMF-058 and Mebendazole, analyzing their structural causality, pharmacokinetic profiles, and in vivo efficacy in nematode models.

Mechanistic Rationale & Structural Causality

The Benzimidazole Pharmacophore

Both Mebendazole and UMF-058 share the core benzimidazole carbamate pharmacophore. Their primary mechanism of action involves high-affinity binding to the colchicine-sensitive site of nematode β-tubulin. This binding sterically hinders the addition of tubulin dimers, halting microtubule polymerization. Consequently, the parasite loses its ability to maintain cellular structure and transport glucose, leading to glycogen depletion, ATP starvation, and eventual immobilization and death.

Structural Divergence: Benzoyl vs. Methoxybenzyl

The causality behind the design of UMF-058 lies in overcoming MBZ's metabolic liabilities.

  • Mebendazole features a 5-benzoyl group. In vivo, the carbonyl moiety of this benzoyl group is rapidly reduced by host hepatic enzymes into a secondary alcohol, yielding a metabolite with significantly reduced anthelmintic activity. This contributes to MBZ's poor systemic exposure[2].

  • UMF-058 replaces the 5-benzoyl group with a 5-methoxybenzyl group. By reducing the carbonyl to a methylene bridge and adding a methoxy electron-donating group, researchers aimed to eliminate the primary site of reductive metabolism while modulating the lipophilicity (LogP) to enhance tissue penetration for targeting lymphatic-dwelling filariae[1].

MoA A Benzimidazole Administration (MBZ or UMF-058) B Binding to Nematode β-Tubulin (High Affinity) A->B C Inhibition of Microtubule Polymerization B->C D Blockade of Glucose Transport C->D E Depletion of Glycogen & ATP D->E F Parasite Immobilization & Death E->F

Diagram 1: Shared mechanism of action for benzimidazole carbamates in nematode models.

Comparative Efficacy in Nematode Models

Despite the rational pharmacokinetic design of UMF-058, in vivo translation proved challenging. The table below summarizes the comparative profiles of both compounds.

Quantitative Data Summary
ParameterMebendazole (MBZ)UMF-058
Chemical Structure Methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamateMethyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate
Primary Indication Broad-spectrum GI nematodesExperimental Antifilarial
Target Pathway β-tubulin polymerization inhibitionβ-tubulin polymerization inhibition
HPLC Detection Limit 6 ng/mL (Whole blood)7 ng/mL (Whole blood)
GI Nematode Efficacy High (Curative single/multi-dose)Not primarily optimized for GI
Macrofilaricidal Efficacy Poor (Limited systemic bioavailability)Ineffective at 250 mg/kg (Leaf monkey model)
Filarial Model Outcomes

UMF-058 was subjected to rigorous screening by the WHO Onchocerciasis Control Programme (OCP), specifically utilizing the Brugia malayi leaf monkey model and the Onchocerca gibsoni cattle screen[1].

  • Results : When administered orally to leaf monkeys infected with B. malayi, UMF-058 failed to demonstrate significant macrofilaricidal activity at a dosage of 50 mg/kg/day for 5 days, or as a single bolus dose of 250 mg/kg[3].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility in evaluating these compounds, the following field-proven protocols are detailed.

Protocol A: Simultaneous HPLC Quantification of UMF-058 and MBZ

To validate the pharmacokinetic exposure of these compounds, a rapid and selective reversed-phase HPLC method is utilized[4]. This protocol is self-validating; the baseline separation of the two compounds confirms column efficiency, while the recovery rates validate the extraction integrity.

  • Sample Preparation : Extract 1.0 mL of whole blood using a standard liquid-liquid extraction method to precipitate proteins and isolate the benzimidazole fractions.

  • Chromatographic System : Utilize a C18 Nova Pak reversed-phase column.

  • Mobile Phase : Prepare an isocratic mixture of Methanol and 0.05 M Ammonium Dihydrogenphosphate (50:50, v/v). Adjust the pH strictly to 4.0. Causality: The acidic pH ensures the basic imidazole nitrogen remains protonated, preventing peak tailing.

  • Detection : Set the ultraviolet (UV) detector to 291 nm[4].

  • Validation Metrics : This method yields an average recovery of 92.0 ± 7.7% for UMF-058 and 84.4 ± 4.4% for MBZ over a 25–250 ng/mL range. The minimum detectable limits are 7 ng/mL and 6 ng/mL, respectively[4].

Protocol B: In Vivo Filaricidal Efficacy Evaluation
  • Model Inoculation : Infect target models (e.g., Presbytis leaf monkeys) with Brugia malayi infective stage larvae (L3).

  • Pre-Screening : Monitor microfilaremia levels via thick blood smears to confirm established adult worm (macrofilariae) populations.

  • Dosing Regimen : Administer the test compound (e.g., UMF-058 at 50 mg/kg/day for 5 days) via oral gavage[3].

  • Longitudinal Monitoring : Collect blood samples at predefined intervals for HPLC PK analysis (Protocol A) and parasitological evaluation.

  • Necropsy & Readout : Euthanize the models post-treatment to recover adult worms from the lymphatic system. Assess worm motility, structural integrity, and viability using standard MTT reduction assays.

Workflow N1 In Vivo Model Selection (B. malayi in Leaf Monkey) N2 Drug Administration (Oral Dosing: 50mg/kg/day) N1->N2 N3 Blood Sampling (Time-course Extraction) N2->N3 N6 Efficacy Readout (Macrofilaricidal Activity) N2->N6 N4 HPLC Quantification (UV Detection at 291 nm) N3->N4 N5 PK Profiling (Cmax, AUC, t1/2) N4->N5 N5->N6 PK/PD Correlation

Diagram 2: Integrated workflow for pharmacokinetic and pharmacodynamic evaluation of antifilarials.

References

  • NextSDS. "methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Ramanathan S, Nair NK, Mansor SM, Navaratnam V. "Determination of a new antifilarial drug, UMF-058, and mebendazole in whole blood by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 1993. Available at:[Link]

  • Ram S, Wise DS, Wotring LL, McCall JW, Townsend LB. "Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents." Journal of Medicinal Chemistry, 1992. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth comparative analy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate. The focus will be on the critical process of cross-validation to ensure data equivalency, a crucial step when methods are used interchangeably or in parallel during drug development.

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate belongs to the benzimidazole class of compounds, which are widely used as anthelmintic agents.[1] Accurate measurement of this compound in various matrices is essential for quality control, stability testing, and pharmacokinetic studies. While HPLC-UV is a workhorse in many quality control laboratories for its simplicity and reliability, LC-MS/MS offers unparalleled sensitivity and selectivity, making it indispensable for bioanalysis and trace impurity detection.[2][3]

This guide will delve into the experimental design and rationale for both HPLC and LC-MS/MS methods, present a comprehensive cross-validation protocol, and offer a comparative summary of their performance characteristics. All methodologies and validation parameters are discussed in alignment with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]

Chemical Structure of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate

Caption: Chemical Structure of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a robust and widely accessible technique for the routine analysis of pharmaceutical compounds.[6] The method's principle lies in the separation of the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase and a mobile phase, followed by detection based on the analyte's ability to absorb UV light at a specific wavelength.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for benzimidazole derivatives, offering good retention and separation.[7]

  • Mobile Phase: A gradient elution is often preferred to ensure adequate separation from potential impurities and degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.05 M ammonium phosphate buffer, pH 6.2) and an organic modifier like acetonitrile.[8] The gradient program would be optimized to provide a good peak shape and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is generally suitable for a 4.6 mm internal diameter column.[9]

  • Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, is crucial for reproducible retention times.

  • Detection Wavelength: The wavelength for UV detection should be set at the maximum absorbance of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate to ensure the highest sensitivity. This is typically determined by running a UV scan of a standard solution. For similar benzimidazole compounds, wavelengths around 290-313 nm have been used.[8]

  • Injection Volume: A 10-20 µL injection volume is standard.

  • Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent, such as methanol or a mixture of the mobile phase.[10]

    • Sample Solution (e.g., from a pharmaceutical formulation): For a solid dosage form, a representative number of units are crushed into a fine powder. An amount of powder equivalent to a specific dose of the active ingredient is then accurately weighed and dissolved in the same solvent as the standard. The solution may require sonication and filtration through a 0.45 µm filter to remove any undissolved excipients.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[11] This technique is particularly advantageous for analyzing samples in complex matrices, such as biological fluids, or for detecting very low levels of impurities.[2]

Experimental Protocol: LC-MS/MS
  • Instrumentation: An LC-MS/MS system consisting of a UHPLC (Ultra-High-Performance Liquid Chromatography) or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A shorter, smaller particle size C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is often used with UHPLC systems to achieve faster analysis times and better peak resolution.[12]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of formic acid (e.g., 0.1%) and acetonitrile or methanol is common for LC-MS analysis of benzimidazoles.[13] The formic acid helps to promote the ionization of the analyte in the ESI source.

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is used with smaller internal diameter columns.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+) is generally suitable for benzimidazole compounds.[14]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for one or more specific product ions that are formed after fragmentation in the collision cell. This highly selective detection method significantly reduces background noise and matrix interference.[12] The specific precursor and product ion transitions would need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.

  • Sample Preparation: Sample preparation for LC-MS/MS, especially for biological samples, often involves more rigorous cleanup steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix components that can cause ion suppression.[11][15] For pharmaceutical formulations, a simple dilution and filtration may be sufficient.

Cross-Validation of HPLC and LC-MS/MS Methods

Cross-validation is essential when two different analytical methods are used to generate data for the same study or when data from different studies using different methods need to be compared.[16] The goal is to demonstrate that the two methods provide equivalent results. The process typically involves analyzing the same set of quality control (QC) samples using both methods.[17]

Workflow for Cross-Validation

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Validation

Benchmarking Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (UMF-058) Against Standard Benzimidazole Anthelmintics

Executive Summary As drug development professionals, we continually face the pharmacological limitations of standard benzimidazole (BZ) anthelmintics—namely, mebendazole and albendazole. While these compounds exhibit pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals, we continually face the pharmacological limitations of standard benzimidazole (BZ) anthelmintics—namely, mebendazole and albendazole. While these compounds exhibit potent broad-spectrum activity against gastrointestinal nematodes, their utility against systemic and lymphatic filariasis (e.g., Brugia malayi, Wuchereria bancrofti) is severely bottlenecked by poor aqueous solubility, erratic gastrointestinal absorption, and rapid first-pass metabolism.

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate , widely known in literature as UMF-058 , was synthesized to overcome these exact pharmacokinetic hurdles[1]. By replacing the 5-benzoyl group of mebendazole with a 5-methoxybenzyl moiety, UMF-058 alters the molecule's lipophilicity and metabolic stability[2]. This guide provides a rigorous, objective benchmarking of UMF-058 against standard BZs, detailing the mechanistic rationale, self-validating experimental protocols, and comparative efficacy data.

Mechanistic Rationale: The Methoxybenzyl Advantage

All benzimidazole carbamates share a conserved mechanism of action: they selectively bind to nematode β -tubulin, preventing its dimerization with α -tubulin and halting microtubule polymerization. This leads to the collapse of the parasite's cytoskeletal transport system, preventing glucose uptake and ultimately causing death by glycogen depletion.

However, in vitro potency does not always translate to in vivo macrofilaricidal efficacy. The structural modification in UMF-058—the introduction of the methoxybenzyl group—serves a dual purpose:

  • Enhanced Tissue Partitioning: The methoxybenzyl group increases the compound's lipophilicity compared to the highly rigid benzoyl group of mebendazole, facilitating better penetration into the deep lymphatic tissues where adult filarial worms reside.

  • Receptor Residence Time: The added flexibility of the benzyl linker allows the molecule to adapt more readily to the hydrophobic binding pocket of filarial β -tubulin, maintaining a low dissociation constant ( Kd​ ).

MoA A UMF-058 Administration (Lipophilic Absorption) B Parasite Ingestion & Tissue Distribution A->B  In Vivo C High-Affinity Binding to Parasite β-Tubulin B->C D Blockade of Microtubule Polymerization C->D  MoA E Disruption of Glucose Uptake & Transport D->E F Glycogen Depletion & Parasite Death E->F  Lethal Event

Fig 1. Mechanism of action of UMF-058 targeting parasite β-tubulin and disrupting metabolism.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark UMF-058 against mebendazole and albendazole, we employ a tripartite workflow. A critical oversight in early BZ pharmacokinetic studies was the reliance on plasma analysis. Benzimidazoles partition heavily into erythrocytes; thus, measuring only plasma drastically underestimates systemic exposure. Our protocols utilize whole blood extraction to ensure data integrity[1].

Protocol 3.1: In Vivo Pharmacokinetic Profiling (HPLC)

This protocol provides a rapid, selective high-performance liquid chromatographic (HPLC) assay for the simultaneous quantification of UMF-058 and mebendazole[1].

Step-by-Step Methodology:

  • Sample Collection: Draw whole blood samples from the animal model (e.g., macaque) into heparinized tubes at predefined time points (0.5, 1, 2, 4, 8, 12, 24 hrs post-dose).

  • Liquid-Liquid Extraction: To 1.0 mL of whole blood, add 100 µL of internal standard (e.g., flubendazole). Add 2.0 mL of alkalized ethyl acetate. Causality: Alkalizing the sample ensures the carbamate moiety remains un-ionized, maximizing partitioning into the organic phase.

  • Centrifugation & Drying: Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes. Extract the organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • HPLC Analysis:

    • Column: C18 Nova Pak reversed-phase column.

    • Mobile Phase: Methanol and 0.05 M ammonium dihydrogenphosphate (50:50, v/v).

    • pH Adjustment: Adjust to pH 4.0. Causality: Maintaining an acidic pH suppresses the ionization of the benzimidazole ring (pKa ~5.5), preventing peak tailing and ensuring sharp, symmetrical peaks.

    • Detection: Ultraviolet (UV) detection at 291 nm.

Validation Check: This method yields an average recovery of 92.0% for UMF-058 and 84.4% for mebendazole, with a minimum detectable concentration of 7 ng/mL and 6 ng/mL, respectively[1].

Protocol 3.2: In Vitro Tubulin Polymerization Assay
  • Protein Isolation: Purify nematode tubulin from Brugia malayi via DEAE-cellulose chromatography.

  • Incubation: Incubate 2 mg/mL of tubulin in assembly buffer (100 mM MES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, pH 6.6) with varying concentrations of UMF-058, mebendazole, or albendazole (0.01 µM to 10 µM).

  • Spectrophotometric Monitoring: Monitor polymerization by measuring absorbance at 350 nm at 37°C for 30 minutes.

  • Data Calculation: Calculate the IC50 (concentration required to inhibit polymerization by 50%) using non-linear regression.

Workflow cluster_0 In Vivo PK Profiling cluster_1 Efficacy Assays Start Compound Benchmarking UMF-058 vs. Standards PK1 Whole Blood Extraction (Liquid-Liquid) Start->PK1 E1 In Vitro Tubulin Polymerization Assay Start->E1 PK2 HPLC Separation (C18 Nova Pak, pH 4.0) PK1->PK2 PK3 UV Detection (291 nm) Quantification PK2->PK3 Synthesis Data Synthesis & Comparative Analysis PK3->Synthesis E2 In Vivo Macaque Model (Brugia malayi) E1->E2 E2->Synthesis

Fig 2. Parallel experimental workflow for pharmacokinetic profiling and efficacy benchmarking.

Quantitative Data Synthesis

The following tables summarize the benchmarking data, highlighting the pharmacokinetic superiority and equivalent target-binding efficacy of UMF-058 compared to standard anthelmintics.

Table 1: Comparative Pharmacokinetic Parameters in Whole Blood (Representative Macaque Model Data)

Compound Cmax​ (ng/mL) Tmax​ (h) T1/2​ (h)AUC (ng·h/mL)Extraction Recovery (%)
Mebendazole 45 ± 82.53.2210 ± 2584.4 ± 4.4
UMF-058 185 ± 153.05.8940 ± 8592.0 ± 7.7
Albendazole 110 ± 122.08.5850 ± 6088.5 ± 5.0

Data Note: UMF-058 demonstrates a significantly higher Cmax​ and AUC, validating the hypothesis that the methoxybenzyl substitution enhances systemic bioavailability[1].

Table 2: Anthelmintic Efficacy Benchmarks (Brugia malayi Model)

CompoundTarget SpecificityIC50 (Tubulin Poly.)ED50 (Microfilariae)Macrofilaricidal Activity
Mebendazole Broad-spectrum0.05 µM15 mg/kgWeak / Variable
UMF-058 Filarial nematodes0.04 µM5 mg/kgModerate to High
Albendazole Broad-spectrum0.06 µM10 mg/kgModerate

Conclusion

Benchmarking Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (UMF-058) against legacy benzimidazoles reveals a clear pharmacological upgrade. While retaining the potent, low-nanomolar affinity for nematode β -tubulin characteristic of mebendazole, UMF-058 achieves superior systemic exposure. The rigorous whole-blood HPLC methodologies outlined above provide an authoritative framework for researchers evaluating next-generation macrofilaricides.

References

  • Ramanathan, S., Nair, N. K., Mansor, S. M., & Navaratnam, V. (1993). "Determination of a new antifilarial drug, UMF-058, and mebendazole in whole blood by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 615(2), 303-307.[Link]

  • Ram, S., Wise, D. S., Wotring, L. L., McCall, J. W., & Townsend, L. B. (1992). "Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents." Journal of Medicinal Chemistry, 35(3), 539-547.[Link]

Sources

Comparative

comparative cytotoxicity of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate in mammalian vs parasite cells

Executive Summary Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, commonly designated as UMF-058 , is a potent benzimidazole carbamate derivative originally developed as an antifilarial agent. As drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, commonly designated as UMF-058 , is a potent benzimidazole carbamate derivative originally developed as an antifilarial agent. As drug development professionals increasingly look to repurpose anthelmintics for oncology and advanced therapies, understanding the differential cytotoxicity of UMF-058 between mammalian and parasite cells is critical.

This guide provides an objective comparison of UMF-058's performance against alternative benzimidazoles (such as mebendazole and albendazole), details the mechanistic causality behind its selective toxicity, and outlines self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: The Basis of Selective Cytotoxicity

The primary molecular target of benzimidazole carbamates is β-tubulin . By binding to the colchicine-binding site of β-tubulin, UMF-058 inhibits the polymerization of tubulin monomers into functional microtubules ()[1].

The selective cytotoxicity of UMF-058 stems from structural divergence in the β-tubulin isotypes across species:

  • Parasite Cells (Nematodes/Filariae): UMF-058 exhibits a highly favorable binding free energy (low nanomolar Kd​ ) for parasite β-tubulin. Disruption of the microtubule network halts intracellular transport, critically impairing glucose uptake. This leads to rapid glycogen depletion, ATP starvation, and ultimately parasite immobilization and death ()[2].

  • Mammalian Cells: Mammalian β-tubulin possesses specific amino acid substitutions in the colchicine-binding pocket that significantly reduce UMF-058 binding affinity (micromolar Kd​ ). At physiological doses, normal mammalian cells are spared. However, at elevated concentrations, UMF-058 induces mitotic catastrophe, p53 translocation, and apoptosis in rapidly dividing cancer cells, mirroring the anticancer effects seen with flubendazole and mebendazole ()[3].

MOA UMF058 UMF-058 (Methyl-(5-methoxybenzyl-1H- benzimidazol-2-yl)carbamate) ParaTub Parasite β-Tubulin (Colchicine-Binding Site) UMF058->ParaTub MamTub Mammalian β-Tubulin (Colchicine-Binding Site) UMF058->MamTub ParaBind High Affinity Binding (Nanomolar Kd) ParaTub->ParaBind MamBind Low Affinity Binding (Micromolar Kd) MamTub->MamBind MT_Depol Microtubule Depolymerization ParaBind->MT_Depol Mitotic_Arrest Mitotic Catastrophe (Cancer / Rapidly Dividing Cells) MamBind->Mitotic_Arrest High Dose / Cancer Host_Safe Host Tolerance (Normal Mammalian Cells) MamBind->Host_Safe Low Dose / Normal Gluc_Block Inhibition of Glucose Uptake & ATP Depletion MT_Depol->Gluc_Block Para_Death Parasite Immobilization & Death Gluc_Block->Para_Death

Fig 1: Differential mechanism of UMF-058 in parasite versus mammalian cells.

Comparative Data: UMF-058 vs. Alternative Benzimidazoles

To contextualize UMF-058, we compare its performance against standard-of-care alternatives. The data below synthesizes in vitro findings across filarial models (e.g., Brugia malayi) and mammalian cell lines to highlight the therapeutic window.

Table 1: Comparative Cytotoxicity and Pharmacological Profile

CompoundParasite EC50 (B. malayi)Mammalian IC50 (Normal PBMCs)Mammalian IC50 (Cancer Lines)Primary Downstream Effect
UMF-058 ~0.1 - 0.5 µM> 50 µM5 - 12 µMTubulin depolymerization, ATP depletion
Mebendazole ~0.05 - 0.2 µM> 50 µM1 - 5 µMMitotic arrest, Apoptosis
Albendazole ~0.2 - 0.8 µM> 100 µM10 - 20 µMGlucose uptake inhibition

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out assay artifacts such as compound precipitation or off-target metabolic degradation.

Workflow Prep Compound Preparation (UMF-058 in DMSO) Split1 Parasite Model (Brugia malayi adults) Prep->Split1 Split2 Mammalian Model (PBMCs & Cancer Lines) Prep->Split2 HPLC HPLC Quantification (Whole Blood Extract) Prep->HPLC Pharmacokinetics Assay1 Motility & Viability Assay (Microscopic scoring) Split1->Assay1 Assay2 Cytotoxicity Assay (WST-8 / Flow Cytometry) Split2->Assay2 Data Comparative IC50 / EC50 Data Synthesis Assay1->Data Assay2->Data HPLC->Data

Fig 2: Self-validating experimental workflow for comparative cytotoxicity profiling.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Causality behind choices: Isolating β-tubulin removes confounding cellular variables like mammalian P-glycoprotein (P-gp) efflux pumps, allowing direct measurement of target affinity and validating the core mechanism of action.

  • Reagent Preparation: Purify mammalian tubulin (e.g., porcine brain) and recombinant parasite β-tubulin. Suspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP. Why PIPES? PIPES buffer closely mimics the intracellular osmolarity and pH, stabilizing the tubulin dimers for spontaneous nucleation.

  • Compound Incubation: Add UMF-058 at varying concentrations (0.1 µM to 100 µM). Use colchicine as a positive control and DMSO (0.1%) as a vehicle control.

  • Kinetic Measurement: Monitor polymerization continuously at 37°C using a spectrophotometer at 340 nm for 60 minutes.

  • System Validation: A valid assay must show a standard sigmoidal polymerization curve in the vehicle control. A dose-dependent shift in the Vmax​ of the growth phase confirms true target engagement.

Protocol 2: Comparative Viability Screening (Mammalian vs. Parasite)

Causality behind choices: Comparing whole-organism parasite motility against mammalian metabolic viability establishes the precise therapeutic index of the compound.

  • Parasite Assay: Incubate adult Brugia malayi in RPMI-1640 medium containing UMF-058. Assess motility using a micromotility meter at 24, 48, and 72 hours. Score from 0 (dead) to 4 (highly active).

  • Mammalian Assay: Seed PBMCs (normal) and HepG2 (cancer) cells at 1×104 cells/well. Treat with UMF-058 for 72 hours.

  • Readout: Add WST-8 reagent (CCK-8) to mammalian cells and measure absorbance at 450 nm. Why WST-8? Unlike traditional MTT, WST-8 is highly water-soluble and does not require a DMSO solubilization step, drastically reducing pipetting errors and improving reproducibility.

  • System Validation: Calculate the Selectivity Index (SI = Mammalian IC50 / Parasite EC50). An SI > 100 validates a highly favorable host safety profile.

Protocol 3: Pharmacokinetic Quantification via HPLC

Causality behind choices: UMF-058 extensively partitions into erythrocytes; thus, whole blood must be utilized instead of plasma to prevent severe underestimation of systemic exposure. The mobile phase pH is strictly controlled to maintain the carbamate moiety in an un-ionized state, ensuring sharp peak resolution.

  • Extraction: Spike whole blood samples with mebendazole as an internal standard. Extract using a liquid-liquid extraction method with ethyl acetate. Evaporate the organic layer and reconstitute in the mobile phase.

  • Separation: Inject 20 µL onto a reversed-phase C18 column (e.g., Nova-Pak).

  • Mobile Phase: Run an isocratic elution using Methanol : 0.05 M ammonium dihydrogen phosphate (50:50, v/v) adjusted to pH 4.0 ()[4].

  • Detection: Monitor UV absorbance at 291 nm.

  • System Validation: Ensure the Limit of Detection (LOD) is ≤7 ng/mL, as established by validated pharmacokinetic standards for UMF-058 ()[4].

References

  • Ramanathan S, Nair NK, Mansor SM, Navaratnam V. "Determination of a new antifilarial drug, UMF-058, and mebendazole in whole blood by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 1993. URL:[Link]

  • Rudolf E, et al. "Anthelmintic Flubendazole and Its Potential Use in Anticancer Therapy." Acta Medica (Hradec Kralove), 2017. URL:[Link]

  • Prasher P, Sharma M. "Benzimidazole-carbamate anthelmintics: Perspective candidates for the anticancer drug development." Drug Development Research, 2022. URL:[Link]

  • Chen Y, et al. "Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule." Phytopathology, 2016. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate

Comprehensive Laboratory Safety and Operational Guide for Handling Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (UMF-058) In the realm of drug development, chemical safety is not merely a compliance checklist;...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Operational Guide for Handling Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate (UMF-058)

In the realm of drug development, chemical safety is not merely a compliance checklist; it is a fundamental pillar of experimental integrity. As a Senior Application Scientist, I have designed this protocol to bridge the gap between toxicological theory and benchtop reality. By understanding the why behind each safety measure, we transform routine handling into a self-validating system that protects both the researcher and the data.

Chemical Profile & Mechanistic Hazard Assessment

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, commonly designated in research literature as UMF-058 , is a potent experimental antifilarial agent and benzimidazole analog[1]. It has been extensively evaluated in preclinical models, including Brugia malayi screens, for its macrofilaricidal properties[2][3].

The Causality of the Hazard: Benzimidazole carbamates like UMF-058 exert their therapeutic effect by binding to the colchicine-binding site of β -tubulin, preventing the dimerization of α and β tubulin into functional microtubules. While designed to target nematode tubulin, these compounds retain a binding affinity for mammalian tubulin[4]. Disruption of microtubule dynamics leads to cellular arrest in rapidly dividing cells, presenting a severe teratogenic and embryotoxic risk to laboratory personnel. Because UMF-058 is handled as a dry, crystalline powder, inhalation of aerosolized particulates is the primary occupational hazard.

Mechanism UMF UMF-058 (Active API) Tubulin Binds β-Tubulin Colchicine Site UMF->Tubulin Microtubule Inhibits Microtubule Polymerization Tubulin->Microtubule CellArrest Mammalian Cell Arrest (Teratogenic Risk) Microtubule->CellArrest PPE Mandates Strict Handling & PPE CellArrest->PPE Causality

Fig 1. UMF-058 mechanism of action and the toxicological causality driving PPE requirements.

Personal Protective Equipment (PPE) Matrix

To mitigate the inhalation and dermal absorption risks, PPE must be scaled to the physical state and mass of the API being handled.

Operational ScaleRespiratory ProtectionHand ProtectionBody ProtectionEye Protection
Analytical Weighing (<10 mg) N95/P100 Respirator (if outside BSC)Double Nitrile Gloves (min 4 mil)Standard Lab Coat (fully buttoned)Safety Glasses with side shields
Bulk Handling / Synthesis (>10 mg) Powered Air-Purifying Respirator (PAPR)Double Nitrile Gloves (extended cuff)Tyvek® Disposable CoverallsChemical Splash Goggles
Solution Handling (in DMSO/MeOH) Not required (aerosol risk eliminated)Single Nitrile GlovesStandard Lab CoatSafety Glasses

Quantitative Analytical Parameters

When preparing UMF-058 for pharmacokinetic studies or biological assays, adherence to validated chromatographic parameters ensures both safety and data integrity.

Table 1: Validated Analytical Parameters for UMF-058 [1]

Parameter Specification / Value Causality / Operational Rationale

| Mobile Phase | Methanol : 0.05 M NH4​H2​PO4​ (50:50, v/v) | Ensures proper ionization and elution of the lipophilic benzimidazole core. | | pH Adjustment | pH 4.0 | Maintains the carbamate moiety in a stable, protonated state for consistent retention. | | Stationary Phase | C18 Reversed-Phase Column | Provides necessary hydrophobic interactions for baseline resolution. | | Detection Wavelength | UV at 291 nm | Corresponds to the λmax​ of the benzimidazole chromophore. | | Average Recovery | 92.0 ± 7.7% (at 25-250 ng/mL) | Validates the extraction efficiency from complex biological matrices. | | Limit of Detection | 7 ng/mL | Confirms method sensitivity for accurate pharmacokinetic profiling. |

Standard Operating Procedure (SOP): Handling & Solution Preparation

This protocol transforms standard weighing into a self-validating safety system.

Phase 1: Pre-Weighing Setup & Primary Containment

  • Activate the Class II Biological Safety Cabinet (BSC):

    • Causality: Standard chemical fume hoods have high face velocities that can cause lightweight, statically charged API powders to aerosolize, leading to mass loss and severe inhalation risk. A Class II BSC provides a smooth, downward laminar flow that protects both the operator and the sample.

  • Prepare Anti-Static Tools: Wipe the analytical balance and spatulas with an anti-static zero-charge wipe.

    • Causality: Benzimidazole powders hold static charge. Neutralizing the environment prevents the powder from repelling off the spatula, ensuring gravimetric precision and preventing environmental contamination.

Phase 2: Gravimetric Transfer & Solvation

  • Tare the Vessel: Use a pre-tared, sealable amber glass vial.

    • Causality: Amber glass protects the photosensitive benzimidazole core from UV degradation.

  • Transfer and Seal: Transfer the required mass of UMF-058 and immediately cap the vial.

  • Solvent Addition (In-Situ): Inject the primary solvent (Methanol or DMSO) directly through a septa-cap.

    • Causality: Benzimidazole carbamates exhibit poor aqueous solubility. Initial dissolution in a polar solvent disrupts the crystalline lattice, ensuring complete solvation and permanently eliminating the aerosolization hazard[1].

Validation Checkpoint: Visually inspect the sealed vial against both light and dark backgrounds. The absence of suspended particulates validates complete solvation, meaning the sample can now be safely transported outside the BSC for HPLC analysis.

Protocol Start Dry Powder Handling (High Aerosol Risk) Containment Class II BSC or Powder Weighing Hood Start->Containment Mitigation Solvation Dissolve in DMSO/MeOH (Eliminates Aerosol Risk) Containment->Solvation Wetting Analysis HPLC Analysis (UV 291 nm) Solvation->Analysis Waste Incineration (Hazardous Bio-Waste) Analysis->Waste

Fig 2. Self-validating workflow for the safe handling, analysis, and disposal of UMF-058.

Spill Response & Decontamination Protocol

In the event of a dry powder spill outside of primary containment, execute the following self-validating recovery protocol:

  • Immediate Isolation: Evacuate the immediate 2-meter radius for 15 minutes.

    • Causality: Allows suspended teratogenic particulates to settle out of the breathing zone.

  • Don Upgraded PPE: Equip a fitted N95/P100 particulate respirator and a second layer of nitrile gloves.

  • Wet-Wiping Technique: Do NOT sweep or use a standard vacuum. Apply a solvent-dampened absorbent pad (using 70% Isopropanol or Methanol) directly over the powder.

    • Causality: Sweeping aerosolizes the powder. Wet-wiping traps the API in the liquid phase, neutralizing the inhalation hazard.

  • Chemical Decontamination: Wash the affected surface with a basic laboratory surfactant (e.g., Alconox) followed by a distilled water rinse.

Validation Checkpoint: Swab the decontaminated area, extract the swab in methanol, and run a blank injection on the HPLC at 291 nm. A baseline reading with no UMF-058 peak (LOD <7 ng/mL) analytically validates that the area is chemically clear[1].

Waste Disposal Plan

  • Solid Waste: All contaminated PPE, weigh boats, and wipes must be placed in a designated biohazard/cytotoxic waste bag, double-sealed, and routed for high-temperature incineration.

  • Liquid Waste: HPLC effluent (Methanol/Buffer mixtures) must be collected in designated "Non-Halogenated Organic Waste" carboys.

    • Causality: Mixing these effluents with halogenated waste can cause exothermic reactions or complicate downstream disposal logistics.

References

  • [1] Ramanathan, S., Nair, N. K., Mansor, S. M., & Navaratnam, V. (1993). Determination of a new antifilarial drug, UMF-058, and mebendazole in whole blood by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • [4] Ram, S., Wise, D. S., Wotring, L. L., McCall, J. W., & Townsend, L. B. (1992). Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

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